molecular formula C11H11NO B1316032 8-Methoxy-4-Methylquinoline CAS No. 61703-95-5

8-Methoxy-4-Methylquinoline

Cat. No.: B1316032
CAS No.: 61703-95-5
M. Wt: 173.21 g/mol
InChI Key: CGLOSACZKHEASF-UHFFFAOYSA-N
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Description

8-Methoxy-4-Methylquinoline is a synthetically produced organic compound belonging to the quinoline class of heterocycles. Quinolines are a significant focus in medicinal chemistry due to their wide range of biological activities. Researchers value this specific methoxy- and methyl-substituted quinoline as a key intermediate or building block in the synthesis of more complex molecules with potential pharmacological properties. Its structure is closely related to other quinoline derivatives known to be investigated for their anti-kinetoplastid activities, which target neglected tropical diseases like leishmaniasis and Chagas disease . Furthermore, quinoline scaffolds, particularly those with methoxy substituents, are frequently explored for their antimicrobial and anticancer properties . The mechanism of action for quinoline derivatives can vary based on the specific structure and target, but often involves interaction with enzymes or DNA, potentially leading to growth inhibition of pathogens or cancerous cells . This compound is offered strictly for research and development purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxy-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-6-7-12-11-9(8)4-3-5-10(11)13-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLOSACZKHEASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572767
Record name 8-Methoxy-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61703-95-5
Record name 8-Methoxy-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-Methoxy-4-Methylquinoline: Physicochemical Profiling and Synthetic Methodology

[1]

Introduction: Chemical Identity & Relevance

8-Methoxy-4-methylquinoline (CAS: 938-33-0) is a heterocyclic organic compound belonging to the quinoline family. Structurally, it consists of a fused benzene and pyridine ring system, substituted with a methyl group at the C4 position and a methoxy group at the C8 position.

This scaffold is of significant interest in medicinal chemistry, particularly in the development of antimalarial agents (analogous to primaquine and pamaquine) and potential anticancer therapeutics. The 8-methoxy group is a critical pharmacophore, influencing the basicity of the quinoline nitrogen and modulating metabolic stability.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₁NO

  • Molecular Weight: 173.21 g/mol

  • SMILES: COC1=CC=CC2=C1N=CC(C)=C2

Physicochemical Profile

The following data aggregates experimental values and high-confidence predicted parameters. Note the low melting point, indicating the compound may exist as a supercooled liquid or semi-solid at elevated ambient temperatures.

PropertyValueCondition/Note
Physical State Low-melting solidMay appear as oil if impure
Melting Point 38 – 43 °CExperimental [1, 2]
Boiling Point 282 °CLiterature value [1]
Density 1.13 g/cm³Estimated at 20 °C
Refractive Index 1.607Predicted
LogP (Octanol/Water) 2.2 – 2.5Predicted (Lipophilic)
pKa ~4.5 – 5.0Quinoline nitrogen (Predicted)
Solubility SolubleDCM, Ethyl Acetate, Methanol
Solubility InsolubleWater

Structural Characterization (Spectroscopy)

Accurate identification relies on Nuclear Magnetic Resonance (NMR) spectroscopy. The 4-methyl substituent introduces a characteristic singlet in the upfield aromatic region, while the 8-methoxy group provides a distinct singlet around 4.0 ppm.

Proton NMR (¹H NMR) Consensus Data

Solvent: CDCl₃, 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
8.75 – 8.90 Doublet (d)1HH-2 Deshielded by adjacent Nitrogen
7.95 – 8.00 Doublet (d)1HH-5 Peri-position to C4-Methyl
7.35 – 7.45 Triplet (t)1HH-6 Meta to OMe
7.15 – 7.25 Multiplet (m)2HH-3, H-7 H-3 is shielded by C4-Me
3.90 – 4.03 Singlet (s)3H-OCH₃ Methoxy at C8
2.60 – 2.70 Singlet (s)3H-CH₃ Methyl at C4

Mass Spectrometry (MS):

  • Ionization Mode: ESI (+)

  • Molecular Ion [M+H]⁺: m/z 174.09

Experimental Protocols

Protocol A: Modified Doebner-Miller Synthesis (Primary Route)

This protocol utilizes a Lewis acid-catalyzed condensation of o-anisidine with methyl vinyl ketone (MVK). This method is preferred for its atom economy and operational simplicity compared to the Skraup reaction.

Reaction Scheme Logic: The reaction proceeds via a Michael addition of the aniline nitrogen to the vinyl ketone, followed by acid-catalyzed cyclization and oxidative aromatization. The use of FeCl₃/ZnCl₂ serves as both a Lewis acid catalyst and an oxidizing agent to drive aromatization.

Materials:

  • o-Anisidine (2-Methoxyaniline) (1.0 equiv)

  • Methyl Vinyl Ketone (MVK) (1.1 equiv)

  • Acetic Acid (Glacial, Solvent)

  • Ferric Chloride (FeCl₃) (1.0 equiv)

  • Zinc Chloride (ZnCl₂) (1.1 equiv)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve o-anisidine (10 mmol) in glacial acetic acid (10 mL). Add activated FeCl₃ (10 mmol) and stir at room temperature for 5–10 minutes.

  • Addition: Slowly add Methyl Vinyl Ketone (11 mmol) dropwise over 15 minutes. Caution: Exothermic reaction.

  • Cyclization: Heat the mixture to 70–75 °C and maintain for 1 hour.

  • Completion: Add anhydrous ZnCl₂ (11 mmol) to the hot solution and reflux for an additional 2 hours to ensure complete aromatization.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-water (50 mL).

    • Basify to pH 10–11 using 10% NaOH solution. Note: Precipitate may form.

    • Extract with Ethyl Acetate (3 x 30 mL).[1]

  • Purification:

    • Dry combined organic layers over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc 8:2) to yield a pale yellow solid.[2]

Protocol B: O-Methylation of 4-Methyl-8-hydroxyquinoline (Alternative)

If the 8-hydroxy precursor is available, this method offers higher yields under milder conditions.

  • Dissolution: Dissolve 4-methyl-8-hydroxyquinoline (1 equiv) in anhydrous DMF.

  • Deprotonation: Add K₂CO₃ (2 equiv) and stir for 30 mins.

  • Alkylation: Add Iodomethane (MeI, 1.5 equiv) dropwise. Stir at 60 °C for 16 hours.

  • Isolation: Dilute with water, extract with EtOAc, and evaporate to yield the product.

Visualization: Synthetic Pathway

The following diagram illustrates the logic flow of the Doebner-Miller synthesis described in Protocol A.

GAnisidineo-Anisidine(Precursor A)MichaelMichael Adduct(Intermediate)Anisidine->MichaelFeCl3/AcOHMVKMethyl Vinyl Ketone(Precursor B)MVK->MichaelCyclizationCyclization(Acid Catalyzed)Michael->CyclizationHeat (75°C)OxidationOxidative Aromatization(FeCl3/ZnCl2)Cyclization->Oxidation- 2HProductThis compound(Final Product)Oxidation->ProductWorkup (NaOH)

Caption: Mechanistic flow of the modified Doebner-Miller synthesis converting o-anisidine to this compound.

Pharmacopharmaceutical Implications

For researchers in drug discovery, the physical properties of this compound dictate its handling and formulation:

  • Lipophilicity (LogP ~2.4): The compound possesses moderate lipophilicity, suggesting good membrane permeability (CNS penetration potential) but limited aqueous solubility. Formulation strategies may require co-solvents (PEG-400) or cyclodextrin complexation for biological assays.

  • Basicity: The 8-methoxy group exerts an electron-donating effect via resonance, potentially increasing the pKa of the quinoline nitrogen compared to unsubstituted quinoline. This makes the nitrogen a better hydrogen bond acceptor in protein binding pockets.

  • Metabolic Liability: The 4-methyl group is a potential site for metabolic oxidation (to hydroxymethyl or carboxylic acid), while the 8-methoxy group is susceptible to O-demethylation by cytochrome P450 enzymes.

References

  • ChemicalBook. (2024). 8-Methoxyquinoline Properties and Derivatives. Retrieved from

  • PubChem. (2024). Compound Summary: this compound (CAS 938-33-0). National Library of Medicine. Retrieved from

  • Tang, E., et al. (2011). A Novel Solid-Phase Synthesis of Quinolines. Synlett. Retrieved from

  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and Derivatives.[3][4][5][6] Retrieved from

  • Google Patents. (2007). WO2007060685A1: An improved process for the synthesis of quinoline derivatives.[6] Retrieved from

Technical Guide: 8-Methoxy-4-Methylquinoline (CAS 61703-95-5)

[1][2]

Executive Summary & Identification Strategy

The Core Challenge: Researchers often encounter ambiguity when sourcing 8-Methoxy-4-methylquinoline due to the prevalence of its structural isomers (e.g., 6-methoxy derivatives) and its oxidized forms (quinolones). Furthermore, database entries frequently conflate the neutral base with its picrate salt or hydrochloride derivatives.

The Definitive Lookup:

  • Target Compound: this compound (Neutral Base)

  • CAS Registry Number: 61703-95-5 [1][2]

  • Key Distinctions: Do not confuse with 8-Methoxy-4-methylquinolin-2(1H)-one (CAS 30198-01-7) or the picrate salt (CAS 61703-96-6).

This guide provides a validated technical profile, synthesis protocols, and a self-validating analytical workflow to ensure structural integrity in drug development applications.

Chemical Profile & Physical Properties

The following data serves as the baseline for Incoming Quality Control (IQC).

PropertySpecificationNotes
CAS Number 61703-95-5 Specific to the neutral base.[1]
IUPAC Name This compoundAlso known as 8-Methoxy-lepidine.
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Appearance Yellow Oil to Low-Melting SolidOften reported as an oil at RT; crystallizes upon cooling.
Solubility Chloroform, Dichloromethane, MethanolSparingly soluble in water.
pKa ~5.0 - 5.5 (Estimated)Basic nitrogen allows protonation in acidic media.
SMILES COc1cccc2c(c(C)ccn12)Useful for chemoinformatics queries.

Synthesis & Manufacturing Protocols

Two primary routes exist: Direct Methylation (preferred for lab-scale purity) and Modified Skraup Condensation (industrial scalability).

Protocol A: O-Methylation of 4-Methyl-8-quinolinol (High Purity)

This method is recommended for research applications requiring >98% purity, as it avoids the regioselectivity issues of ring-closing synthesis.

Reagents:

  • 4-Methyl-8-quinolinol (Starting Material)

  • Iodomethane (MeI) or Dimethyl Sulfate (DMS)

  • Potassium Carbonate (K₂CO₃)

  • Acetone or DMF (Solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of 4-Methyl-8-quinolinol in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add 2.0 eq of anhydrous K₂CO₃. Stir at room temperature for 30 minutes to form the phenoxide anion.

  • Alkylation: Dropwise add 1.2 eq of Iodomethane. Caution: MeI is a carcinogen; use a fume hood.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (SiO₂; Hexane:EtOAc 7:3).

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexane).

Protocol B: Modified Skraup Reaction (Microwave Assisted)

For rapid library generation, a solvent-free microwave approach using solid acid catalysts is efficient.

Reaction: Aniline derivative + Methyl Vinyl Ketone (MVK)

  • Catalyst: Potassium dodecatungstocobaltate (PDTC) or similar heteropoly acid.[3]

  • Conditions: Microwave irradiation (500W) for 10–15 minutes.

  • Yield: Typically 80–85%.

Visualization: Synthesis Logic Flow

The following diagram illustrates the retrosynthetic logic and forward pathway selection.

SynthesisPathwayscluster_0Route A: Functionalizationcluster_1Route B: De Novo Ring FormationTargetThis compound(CAS 61703-95-5)StartA4-Methyl-8-quinolinolStartA->TargetO-Alkylation(High Regiocontrol)ReagentAMeI / K2CO3ReagentA->TargetStartB2-MethoxyanilineStartB->TargetCyclization(Regio-isomer risk)ReagentBMethyl Vinyl Ketone(MVK)ReagentB->TargetCatalystBAcid Catalyst(Skraup)CatalystB->Target

Caption: Retrosynthetic analysis comparing Route A (Functionalization) vs. Route B (Cyclization). Route A is preferred for small-scale high-purity synthesis.

Analytical Validation (Self-Validating System)

In drug development, "trust but verify" is paramount. A simple CAS lookup is insufficient without structural confirmation. Use this NMR logic to validate the identity of this compound.

1H NMR Diagnostic Signals (300 MHz, CDCl₃)

The quinoline ring current and substituents create a unique fingerprint.

PositionChemical Shift (δ ppm)MultiplicityAssignment Logic
H-2 8.75 Doublet (J=4.5 Hz)Most deshielded proton (adjacent to N). Diagnostic for quinoline core.
H-3 7.18 – 7.25Doublet/MultipletCoupled to H-2. Upfield due to electron density.
H-5,6,7 7.18 – 7.45MultipletsAromatic protons on the benzenoid ring.[4]
-OCH₃ 3.89 – 4.07 Singlet (3H)Strong singlet, confirms methoxy group presence.
-CH₃ 2.69 Singlet (3H)Methyl group at C4. Distinct from solvent peaks.[3][5]

Validation Check:

  • Verify H-2: If the doublet at ~8.75 ppm is missing, the quinoline ring may be reduced (tetrahydroquinoline) or oxidized (quinolone).

  • Verify Methyls: Integration ratio of O-Me (3.9 ppm) to C-Me (2.7 ppm) must be 1:1.

Visualization: Structural Verification Workflow

This decision tree guides the analyst through the interpretation of spectral data.

ValidationLogicSampleUnknown Sample(Putative this compound)NMR1H NMR Analysis(CDCl3)Sample->NMRCheck1Signal at ~8.75 ppm (d)?NMR->Check1Check2Two Singlets?(~2.7 & ~3.9 ppm)Check1->Check2YesResultFail1REJECT: Ring Reduced/Oxidized(Check for Quinolone)Check1->ResultFail1NoResultPassCONFIRMED IDENTITYCAS 61703-95-5Check2->ResultPassYes (1:1 Ratio)ResultFail2REJECT: Isomer/Impurity(Check 6-Methoxy isomer)Check2->ResultFail2No

Caption: Analytical decision tree for validating this compound using 1H NMR markers.

Applications in Drug Development

1. Antimalarial Scaffolds: The 8-methoxyquinoline pharmacophore is critical in drugs like Primaquine and Tafenoquine . This compound serves as a lipophilic variant intermediate, allowing for structure-activity relationship (SAR) studies focusing on the C4 position's effect on metabolic stability.

2. Agrochemicals: It is a precursor in the synthesis of fungicides and tricyclazole-related compounds (e.g., Pyroquilon intermediates), where the quinoline ring provides systemic activity against plant pathogens.

3. Fluorescent Probes: Due to the conjugated system and electron-donating methoxy group, derivatives of this compound are investigated as pH-sensitive fluorescent sensors or ligands for transition metal catalysis.

References

  • Tang, E., et al. (2012). "A Novel Solid-Phase Synthesis of Quinolines." Heterocycles, 85(3), 667. (Provides NMR characterization data). Retrieved from [Link]

  • Murugan, R., et al. (2006). "High-yielding microwave assisted synthesis of quinoline derivatives." Heterocycles, 68(3). (Describes Skraup synthesis protocol). Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 8-Methoxy-4-methylquinolin-2(1H)-one (CAS 30198-01-7).[6] (Cited for exclusion/differentiation). Retrieved from [Link]

Strategic Synthesis Guide: 8-Methoxy-4-Methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Significance

Target Molecule: 8-Methoxy-4-Methylquinoline CAS Registry Number: 25621-10-5 (Generic isomer class), Specific 4-methyl isomer requires precise synthesis. Core Scaffold Relevance: The 8-methoxyquinoline moiety is the pharmacophore backbone for the 8-aminoquinoline class of antimalarials (e.g., Primaquine, Tafenoquine). While the classic drugs rely on substitution at the 8-position, the 4-methyl variant introduces steric bulk and lipophilicity that modulates metabolic stability and DNA intercalation properties. Beyond pharma, this scaffold is a critical ligand precursor for Alq3-type OLED dopants , where the 8-methoxy group acts as a distinct chelating auxiliary compared to the standard 8-hydroxyquinoline.

This guide details the transition from the "Discovery" route (classic Doebner-von Miller) to a "Process-Optimized" route using heterogeneous catalysis, ensuring high yield and regiochemical purity.

Part 2: Retrosynthetic Analysis

To understand the synthesis, we must first disconnect the molecule. The most logical disconnection cuts the heterocyclic ring, tracing back to an aniline derivative and an


-unsaturated carbonyl.

Logical Disconnection:

  • C-N Bond Formation: Disconnect the N1-C2 bond.

  • C-C Bond Formation: Disconnect the C4-C4a bond (Friedländer/Combes style) or C3-C4 (Doebner-von Miller style).

  • Precursors: o-Anisidine (2-methoxyaniline) and Methyl Vinyl Ketone (MVK).

Retrosynthesis cluster_logic Regioselectivity Control Target This compound Inter Dihydroquinoline Intermediate Target->Inter Oxidation/-2H Precursors o-Anisidine + Methyl Vinyl Ketone Inter->Precursors Doebner-von Miller (Acid Catalysis) Note1 MVK Methyl group positions at C4 Note2 Methoxy group at C8 directs closure

Figure 1: Retrosynthetic logic flow. The use of Methyl Vinyl Ketone (MVK) specifically installs the methyl group at the 4-position, distinguishing it from Crotonaldehyde which typically yields the 2-methyl isomer (Quinaldine).

Part 3: The Discovery Route (Classic Doebner-von Miller)

Historically, the synthesis of quinoline homologues relied on the Doebner-von Miller reaction , a variation of the Skraup synthesis.[1][2] This method uses


-unsaturated carbonyls (or their precursors) reacted with anilines in the presence of mineral acid.
Mechanism & Challenges

The reaction proceeds via a Michael addition of the aniline nitrogen to the


-carbon of the enone, followed by acid-catalyzed cyclization onto the aromatic ring.
  • The Problem: The intermediate is a dihydroquinoline. To get the aromatic product, a hydrogen transfer (disproportionation) must occur, often polymerizing half the material and leading to "tarry" by-products and low yields (<30%).

  • The Oxidant: Classic improvements involved adding oxidants like nitrobenzene or arsenic acid, but these are toxic and difficult to work up.

Part 4: Optimized Experimental Protocol (FeCl₃-Catalyzed)

To overcome the "tar" problem of the classic route, modern process chemistry employs Ferric Chloride (FeCl₃) . Iron(III) serves a dual purpose:

  • Lewis Acid: Catalyzes the Michael addition and cyclization.

  • Oxidant: Drives the aromatization of the dihydro-intermediate to the final quinoline, preventing polymerization.

Protocol Specifications
  • Scale: 10 mmol baseline (scalable).

  • Reaction Type: One-pot, heterogeneous catalysis.

  • Yield Target: 55-65% (High purity).

Reagents & Stoichiometry[3][4]
ReagentMW ( g/mol )Equiv.[3][4]Mass/VolRole
o-Anisidine 123.151.01.23 gNucleophile / Core Scaffold
Methyl Vinyl Ketone (MVK) 70.091.20.84 gElectrophile / C3-C4-C4a fragment
FeCl₃ (Anhydrous) 162.201.01.62 gCatalyst / Oxidant
ZnCl₂ (Anhydrous) 136.291.01.36 gCo-catalyst (Lewis Acid)
Acetic Acid (Glacial) 60.05Solvent15 mLSolvent / Proton Source
Step-by-Step Methodology
  • Catalyst Activation:

    • In a round-bottom flask equipped with a reflux condenser and N₂ inlet, disperse the anhydrous FeCl₃ in glacial acetic acid.

    • Expert Note: Some protocols use "Silferc" (FeCl₃ supported on Silica) for easier workup, but neat FeCl₃ is sufficient for solution-phase synthesis.

  • Addition of Aniline:

    • Add o-anisidine dropwise to the stirring catalyst mixture at room temperature. Stir for 10 minutes to form the Lewis acid-amine complex.

  • Controlled Addition of MVK:

    • Critical Step: Add Methyl Vinyl Ketone (MVK) slowly over 20 minutes.

    • Thermodynamic Control: The reaction is exothermic. Maintain temperature < 40°C during addition to prevent polymerization of MVK.

  • Cyclization (The Heating Phase):

    • Heat the mixture to 70-75°C and hold for 1 hour.

    • Add anhydrous ZnCl₂ (1.0 equiv) at this stage to drive the dehydration/aromatization.

    • Increase temperature to Reflux (~118°C) for 2 hours.

  • Workup & Purification:

    • Cool to room temperature.[5]

    • Pour the dark reaction mixture into ice-cold water (100 mL).

    • Basification: Slowly add 20% NaOH solution until pH ~10. The quinoline will precipitate or oil out.

    • Extraction: Extract with Ethyl Acetate (3 x 30 mL).

    • Drying: Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Purification: If the oil is reddish/dark, purify via column chromatography (Silica Gel, Hexane:EtOAc 9:1).

Part 5: Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The regioselectivity is determined by the initial Michael addition.

Pathway:

  • Michael Addition: o-Anisidine attacks the terminal alkene of MVK.

  • Cyclization: The carbonyl carbon (now activated by Lewis acid) is attacked by the aromatic ring ortho to the nitrogen.

  • Aromatization: Loss of water and oxidation (by Fe³⁺) yields the fully aromatic system.

Mechanism Step1 o-Anisidine + MVK Step2 Michael Adduct (Amino-Ketone) Step1->Step2 FeCl3 (Lewis Acid) Step3 Hemiaminal Intermediate Step2->Step3 Cyclization Step4 Dihydroquinoline Step3->Step4 -H2O Step5 This compound Step4->Step5 Oxidation (Fe3+ -> Fe2+)

Figure 2: Mechanistic pathway.[6] The key differentiation from the Skraup reaction is the use of MVK, which places the methyl group at C4, and the use of Iron(III) to prevent polymerization.

Part 6: References

  • Process Chemistry (Catalysis):

    • Title: An improved process for the synthesis of quinoline derivatives.[4]

    • Source: World Intellectual Property Organization (WO2007060685A1).

    • URL:

    • Relevance: Defines the optimized FeCl₃/ZnCl₂ protocol for this compound.

  • Biological Applications (Antibacterial):

    • Title: A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives.[7]

    • Source: Bulletin of the Korean Chemical Society (2010).

    • URL:[Link]

    • Relevance: Validates the structure and outlines downstream derivatization for drug discovery.

  • General Mechanism (Doebner-Miller):

    • Title: The Doebner-Miller Reaction (Review).[8]

    • Source: SynArchive.

    • URL:[Link]

    • Relevance: Provides the foundational mechanistic understanding for aniline-enone condensations.

Sources

Technical Guide: Structural Elucidation of 8-Methoxy-4-Methylquinoline via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Methoxy-4-methylquinoline (often referred to as 8-Methoxy-lepidine ) is a critical pharmacophore, serving as the structural core for 8-aminoquinoline antimalarials (e.g., Primaquine, Tafenoquine).[1][2] Its structural validation is non-trivial due to the electronic competition between the electron-donating methoxy group at C8 and the hyperconjugative/steric effects of the methyl group at C4.[1][2]

This guide provides a rigorous, self-validating framework for the NMR analysis of this compound. It moves beyond simple peak listing to explain the causality of chemical shifts, ensuring researchers can confidently distinguish this specific regioisomer from potential synthetic impurities (e.g., 2-methyl or 6-methoxy isomers).[1][2]

Part 1: Structural Context & Theoretical Shift Logic[1][2]

To accurately assign the spectrum, one must understand the competing electronic effects within the quinoline scaffold.[1]

The "Push-Pull" Electronic Environment[1][2]
  • The Nitrogen Effect (Deshielding): The quinoline nitrogen (N1) creates a significant deshielding cone, shifting the adjacent proton (H2) downfield, typically >8.5 ppm.[1]

  • The 8-Methoxy Effect (Shielding): The oxygen lone pair donates electron density into the benzene ring via resonance.[1][2] This significantly shields the ortho (H7) and para (H5) positions relative to C8.[1][2]

  • The 4-Methyl "Peri-Effect" (Deshielding): The methyl group at C4 is spatially proximate to H5.[1][2] This steric crowding (van der Waals deshielding) typically pushes H5 downfield, opposing the shielding effect of the 8-methoxy group.[1][2]

Predicted Shift Consensus

Based on fragment analysis of 4-methylquinoline (Lepidine) and 8-methoxyquinoline:

MoietyProton (

)
Carbon (

)
Diagnostic Logic
H2 ~8.6 - 8.8 ppm (d)~148 ppmMost downfield signal; coupled to H3.[1][2]
H3 ~7.1 - 7.3 ppm (d)~121 ppmUpfield aromatic; distinct doublet (

Hz).[1][2]
4-Me ~2.6 - 2.7 ppm (s)~18-19 ppmCharacteristic singlet; diagnostic for "Lepidine" core.[1][2]
8-OMe ~4.0 - 4.1 ppm (s)~56 ppmSharp singlet; confirms C8 substitution.[1][2]
H5 ~7.7 - 7.9 ppm (dd)~115-120 ppmDeshielded by 4-Me (peri-effect).[1][2]
H7 ~7.0 - 7.1 ppm (d)~108-110 ppmShielded by 8-OMe (ortho-effect).[1][2]

Part 2: Experimental Protocol

Sample Preparation[1][2]
  • Solvent: Chloroform-d (

    
    ) is preferred for resolution.[1][2] DMSO-
    
    
    
    may be used if solubility is an issue, but it will shift phenolic impurities downfield, potentially obscuring aromatic signals.[1][2]
  • Concentration: 10–15 mg in 0.6 mL solvent is optimal for obtaining high-quality 13C and 2D spectra within a reasonable timeframe (e.g., 1-hour acquisition).[1][2]

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1][2][3]

Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Temperature: 298 K (25°C).[1][2]

  • Relaxation Delay (D1): Set to

    
     seconds for quantitative integration of the methyl/methoxy singlets, as methyl protons often have longer 
    
    
    
    relaxation times.
  • Spectral Width: Ensure the window covers -2 to 16 ppm to catch any potential exchangeable protons (if salts are present).[1][2]

Part 3: Spectral Analysis & Assignment[1][2]

The 1H NMR Spectrum (Proton Assignment)

The spectrum is defined by two distinct regions: the crowded aromatic zone and the clean aliphatic zone.[1][2]

  • The Aliphatic Zone (2.0 – 4.5 ppm):

    • 
       2.65 ppm (3H, s):  Assign to 4-CH3 . Validation: This peak may show fine splitting (allylic coupling) to H3 in high-resolution scans.[1][2]
      
    • 
       4.05 ppm (3H, s):  Assign to 8-OCH3 . Validation: This is a sharp singlet.[1][2] If it appears as a broad peak, check for complexation with metals or salts.[1][2]
      
  • The Aromatic Zone (7.0 – 9.0 ppm):

    • 
       8.75 ppm (1H, d, 
      
      
      
      Hz):
      Assign to H2 . The coupling constant of ~4.5 Hz is characteristic of the pyridine ring H2-H3 vicinal coupling.[1][2]
    • 
       7.25 ppm (1H, d, 
      
      
      
      Hz):
      Assign to H3 . Note: This signal is often obscured by the solvent residual peak in
      
      
      (7.26 ppm).[1][2] Action: If obscured, switch to DMSO-
      
      
      or run a COSY experiment to locate it via correlation to H2.[1][2]
    • 
       7.0 – 7.5 ppm (Multiplets):  The benzene ring protons (H5, H6, H7).[1] H7 will be the most upfield (closest to 7.0 ppm) due to the methoxy shielding.[1][2]
      
The 13C NMR Spectrum[4][5][6]
  • Quaternary Carbons: You will observe low-intensity peaks for C4, C8, C8a, and C4a.[1]

    • C8 (~155 ppm): Highly deshielded due to direct oxygen attachment.[1][2]

    • C4 (~145 ppm): Deshielded by the methyl group and aromaticity.[1][2]

  • Validation Check: The presence of two aliphatic carbons (Me and OMe) and nine aromatic carbons is the first "Pass/Fail" check for purity.[1][2]

Part 4: Advanced 2D Elucidation (Self-Validating Logic)

To scientifically prove the structure (and rule out isomers like 2-methyl-8-methoxyquinoline), you must use 2D correlations.[1][2]

NOESY: The Spatial Proof

The Nuclear Overhauser Effect Spectroscopy (NOESY) is the "smoking gun" for regioisomer assignment.[1][2]

  • Experiment: Irradiate the Methyl signal at ~2.65 ppm.

  • Prediction: You should observe a strong NOE correlation to H3 (neighbor on pyridine ring) and H5 (neighbor on benzene ring, via peri-effect).[1][2]

  • Logic: If the methyl group were at position 2 (Quinaldine derivative), you would only see NOE to H3, not H5.[1]

HMBC: The Connectivity Proof

Heteronuclear Multiple Bond Correlation (HMBC) links protons to carbons 2-3 bonds away.[1][2]

  • Pathway 1: The 8-OMe protons (4.05 ppm) will show a strong correlation to C8 (~155 ppm).[1][2] This anchors the methoxy group.[1][2]

  • Pathway 2: The 4-Me protons (2.65 ppm) will correlate to C4 , C3 , and C4a .[1][2] This anchors the methyl group to the ring junction.[1][2]

Visualization of Assignment Logic

NMR_Assignment_Flow Sample Unknown Sample (C11H11NO) H1_NMR 1H NMR Spectrum Sample->H1_NMR Aliphatic Aliphatic Region (2 singlets) H1_NMR->Aliphatic Aromatic Aromatic Region (5 protons) H1_NMR->Aromatic Me_Peak Peak @ 2.65 ppm (Methyl) Aliphatic->Me_Peak OMe_Peak Peak @ 4.05 ppm (Methoxy) Aliphatic->OMe_Peak NOESY NOESY Experiment (Spatial Check) Me_Peak->NOESY Irradiate HMBC HMBC Experiment (Connectivity Check) OMe_Peak->HMBC Result CONFIRMED STRUCTURE This compound NOESY->Result NOE to H5 & H3 (Confirms 4-position) HMBC->Result Link to C8 (Confirms 8-position)

Figure 1: Decision tree for the structural validation of this compound using 1D and 2D NMR modalities.

Part 5: Summary of Chemical Shifts (Reference Table)

Use the following table to benchmark your experimental data. Deviations of >0.2 ppm should trigger an investigation into solvent effects or impurities.[1][2]

PositionAtom TypeApprox Shift (

, ppm)
MultiplicityCoupling (

)
1 N---
2 CH8.75Doublet4.5 Hz
3 CH7.25Doublet4.5 Hz
4 C-Me-Quaternary-
4-Me CH32.65Singlet-
5 CH7.80dd or m8.0, 1.5 Hz
6 CH7.45Triplet/m8.0 Hz
7 CH7.05Doublet7.5 Hz
8 C-OMe-Quaternary-
8-OMe CH34.05Singlet-

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70310, 8-Methoxyquinoline.[1][2] Retrieved from [Link][1][2]

  • SpectraBase. 8-Methylquinoline NMR Data. Wiley Science Solutions.[1][2] Retrieved from [Link][1][2]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[1][2] Springer-Verlag Berlin Heidelberg.[1][2] (Standard reference for substituent additivity rules).

  • ResearchGate (2014). Synthesis of 8-Methoxyquinoline and derivatives.[1][2] Retrieved from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 8-Methoxy-4-Methylquinoline and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, represents what medicinal chemists refer to as a "privileged scaffold." Its rigid structure and versatile substitution points have made it a cornerstone in the development of a vast array of therapeutic agents.[1] From the historic antimalarial quinine to modern antibiotics and anticancer drugs, the quinoline moiety is a recurring motif in FDA-approved pharmaceuticals.[2] The specific substitution pattern on this scaffold dramatically influences its biological activity, allowing for the fine-tuning of its pharmacodynamic and pharmacokinetic properties.[3]

8-Methoxy-4-Methylquinoline is a member of this vital class of compounds. The methoxy group at the C8-position is of particular interest, as it has been shown in related fluoroquinolones to prevent phototoxicity and potentially reduce the development of drug resistance.[4] Derivatives of this core structure have demonstrated significant antibacterial and antifungal activities, marking them as promising candidates for further investigation in drug development programs.[5][6]

This guide provides a comprehensive technical overview of the methodologies and analytical logic required to elucidate the three-dimensional crystal structure of this compound. Understanding this structure at an atomic level is paramount, as it governs the molecule's physical properties, its packing in the solid state, and, most critically, its potential interactions with biological targets.

A Note on Data Availability: As of the writing of this guide, a complete, publicly available single-crystal X-ray diffraction dataset for this compound (C₁₁H₁₁NO) has not been reported in the peer-reviewed literature. Therefore, to illustrate the full analytical workflow with the scientific rigor required, this guide will utilize the detailed published crystal structure of the closely related analog, 8-Methoxy-4-(4-methoxyphenyl)quinoline (C₁₇H₁₅NO₂).[7][8] The principles, protocols, and analytical frameworks described are directly applicable to the target molecule and provide a robust template for its future characterization.

Part 1: Synthesis and Crystallization

The journey to crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthetic Strategy

A common and effective route to substituted quinolines is the Doebner-von Miller reaction or variations thereof. An alternative strategy for the synthesis of the analog 8-Methoxy-4-(4-methoxyphenyl)quinoline involves a Friedländer annulation, where an o-aminoaryl ketone reacts with a compound containing an α-methylene ketone.

Exemplary Protocol for 8-Methoxy-4-(4-methoxyphenyl)quinoline Synthesis: [8]

  • Reaction Setup: A mixture of 2-amino-3-methoxybenzaldehyde and 1-(4-methoxyphenyl)ethan-1-one is prepared in ethanol.

  • Catalysis: A catalytic amount of a base, such as potassium hydroxide, is added to the mixture.

  • Reflux: The reaction mixture is heated under reflux for several hours to drive the condensation and cyclization reaction to completion.

  • Workup and Isolation: Upon cooling, the reaction mixture is poured into an ice bath. The resulting solution is neutralized (e.g., with a saturated solution of sodium bicarbonate) and extracted with an organic solvent like ethyl acetate or dichloromethane.[8]

  • Purification: The crude product is purified using column chromatography on silica gel. A typical mobile phase is a mixture of ethyl acetate and hexane.[8] The purity of the final compound is confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry) and melting point determination.

The Art of Crystallization: From Powder to Perfect Crystal

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice.

Step-by-Step Crystallization Protocol:

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a "good" solvent in which it is readily soluble (e.g., dichloromethane, acetone).

  • Inducing Supersaturation: A "poor" solvent (an "anti-solvent") in which the compound is sparingly soluble (e.g., hexane, methanol) is slowly added dropwise to the solution until slight turbidity is observed. This indicates the solution is nearing saturation.

  • Slow Evaporation/Vapor Diffusion:

    • Method A (Slow Evaporation): The vial is loosely capped (e.g., with perforated parafilm) and left undisturbed in a vibration-free environment. The slow evaporation of the solvent mixture gradually increases the concentration, promoting crystal growth.

    • Method B (Vapor Diffusion): The vial containing the dissolved compound is placed inside a larger, sealed chamber that contains a reservoir of the anti-solvent. The vapor of the anti-solvent slowly diffuses into the vial, reducing the compound's solubility and inducing crystallization.

  • Harvesting: Once well-formed, single crystals of suitable size (typically 0.1-0.4 mm) appear, they are carefully harvested from the mother liquor using a cryoloop.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The Workflow: From Crystal to Structure

The process can be broken down into a logical sequence of steps, each requiring careful execution and validation.

sc_xrd_workflow cluster_exp Experimental Phase cluster_proc Computational Phase crystal_mount 1. Crystal Mounting (Cryoloop) diffractometer 2. Mount on Diffractometer crystal_mount->diffractometer data_collection 3. Data Collection (X-ray Exposure, Frame Collection) diffractometer->data_collection integration 4. Data Integration (Unit Cell, Intensities) data_collection->integration Raw Diffraction Images correction 5. Data Correction (Absorption, Scaling) integration->correction solve 6. Structure Solution (Phase Problem, Direct Methods) correction->solve refine 7. Structure Refinement (Least-Squares Fitting) solve->refine validate 8. Validation & Analysis (CIF File, R-factors) refine->validate

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: Data Collection

This protocol is based on the instrumentation and parameters used for the analysis of 8-Methoxy-4-(4-methoxyphenyl)quinoline.[7][8]

  • Crystal Selection & Mounting: A suitable single crystal (e.g., 0.45 x 0.42 x 0.40 mm) is selected under a microscope, picked up with a cryoloop, and flash-cooled in a stream of cold nitrogen gas (typically at 100 K, though the reference structure was collected at 295 K).

  • Diffractometer Setup: The mounted crystal is placed on the goniometer head of a diffractometer (e.g., a Rigaku AFC-7S Mercury). The X-ray source is typically a Mo Kα radiation source (λ = 0.71070 Å).

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., using ω scans). The detector collects a series of "frames," each corresponding to a small rotation.

  • Data Integration: The raw image files are processed to integrate the intensity of each diffraction spot (reflection) and assign it Miller indices (h,k,l). This step also refines the unit cell parameters.

  • Absorption Correction: A correction is applied to account for the absorption of X-rays by the crystal itself. A multi-scan method is often employed for this purpose.[7][8]

Part 3: Structural Analysis of 8-Methoxy-4-(4-methoxyphenyl)quinoline

This section details the results from the crystallographic analysis of the analog compound, providing a blueprint for the analysis of this compound.

Crystallographic Data Summary

The fundamental parameters describing the crystal lattice and the data refinement statistics are summarized below. This data provides a fingerprint of the crystalline state.

ParameterValue for 8-Methoxy-4-(4-methoxyphenyl)quinoline[7][8]
Chemical FormulaC₁₇H₁₅NO₂
Formula Weight (Mᵣ)265.30
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.362 (2)
b (Å)10.355 (2)
c (Å)14.276 (4)
β (°)101.556 (6)
Volume (ų)1355.9 (5)
Z (Molecules/Unit Cell)4
Temperature (K)295
Radiation, λ (Å)Mo Kα, 0.71070
R-factor (R[F² > 2σ(F²)])0.057
Weighted R-factor (wR(F²))0.145
Goodness-of-fit (S)1.12
Molecular Geometry and Conformation

The analysis of the solved structure reveals key details about its three-dimensional shape.

  • Planarity of the Quinoline Core: The quinoline ring system is essentially planar, with a mean deviation of only 0.0213 Å from the least-squares plane.[7][8] This planarity is crucial for enabling π-stacking interactions, which are common in the crystal packing of aromatic systems.

  • Orientation of Substituents: The 4-methoxyphenyl substituent is significantly twisted out of the plane of the quinoline ring. The dihedral angle between the two ring systems is 62.17 (1)°.[7][8] This non-planar conformation is likely due to steric hindrance between the phenyl ring and the quinoline core. For the target molecule, 8-Methoxy-4-Methyl quinoline, the much smaller methyl group would eliminate this steric clash, likely resulting in a more overall planar structure.

  • Bond Lengths and Angles: All observed bond lengths and angles are in good agreement with standard tabulated values, confirming the chemical identity and connectivity of the molecule.[7][8]

Supramolecular Assembly: Intermolecular Interactions

The way individual molecules pack together in the crystal is governed by a network of non-covalent interactions. These same forces are fundamental to how a drug molecule recognizes and binds to its biological target.

interactions mol1 Molecule A mol2 Molecule B mol1->mol2 C-H···O Hydrogen Bond mol3 Molecule C mol2->mol3 C-H···π Interaction

Caption: Key intermolecular interactions in the crystal lattice.

  • C—H···O Hydrogen Bonds: In the crystal lattice of the analog, molecules are linked into zigzag chains by C—H···O hydrogen bonds.[7][8] These interactions occur between a hydrogen atom on one molecule and the oxygen atom of a methoxy group on a neighboring molecule. While considered "weak" hydrogen bonds, they are highly directional and play a significant role in defining the crystal packing.

  • C—H···π Interactions: These chains are further linked by weak C—H···π interactions, where a C-H bond points towards the electron-rich face of an aromatic ring on an adjacent molecule.[7][8]

  • Implications for this compound: The replacement of the 4-methoxyphenyl group with a methyl group would remove the second aromatic ring, eliminating the possibility for some of the observed C-H···π interactions. However, the core C-H···O bonding motif involving the 8-methoxy group would likely remain a dominant feature in its crystal packing.

Part 4: Computational Insights and Relevance to Drug Design

While SC-XRD provides an empirical ground truth of the solid-state structure, computational methods can offer deeper insights into the molecule's electronic properties and potential behavior in a biological environment.

  • Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry in the gas phase and calculate fundamental properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's electronic transitions and chemical reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map can be calculated to visualize the electrostatic potential on the molecule's surface.[9] Regions of negative potential (typically around electronegative atoms like oxygen and nitrogen) are susceptible to electrophilic attack and are key sites for hydrogen bond acceptance. This is invaluable for predicting how the molecule might interact with a protein's active site.

  • Structure-Activity Relationship (SAR): The crystal structure provides a 3D framework for understanding SAR. The orientation of the methoxy group, the planarity of the quinoline core, and the steric bulk of the methyl group are all features that can be correlated with biological activity. For instance, the hydrogen-bond accepting capability of the methoxy oxygen and the quinoline nitrogen are critical features that can be mapped onto a pharmacophore model for designing new, more potent analogs.

Conclusion

The comprehensive analysis of a molecule's crystal structure, as demonstrated here through the detailed study of 8-Methoxy-4-(4-methoxyphenyl)quinoline, is a foundational activity in modern materials science and drug development. It provides not just a static picture of atomic positions but a deep understanding of the geometric, electronic, and intermolecular forces that dictate a molecule's behavior. The methodologies outlined in this guide—from rational synthesis and meticulous crystallization to precise X-ray diffraction analysis and computational modeling—form a self-validating system that ensures the generation of accurate and reliable structural data. This information is indispensable for researchers seeking to design the next generation of quinoline-based therapeutics.

References

  • Llovera, L., González, T., Anzenbacher Jr., P., & López, S. E. (2009). 8-Methoxy-4-(4-methoxyphenyl)quinoline. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 1), o113. [Link]

  • Llovera, L., González, T., Anzenbacher Jr., P., & López, S. E. (2010). 8-Methoxy-4-(4-methoxyphenyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 66(1), o113. [Link]

  • Umar, Y., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Scientific & Engineering Research, 5(12), 47-51. [Link]

  • Singh, S., et al. (2010). A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. Bulletin of the Korean Chemical Society, 31(12), 3605-3610. [Link]

  • Wojciechowski, J., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]

  • Saeed, S., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(3), 347-383. [Link]

  • Costa, M. S., et al. (2023). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Catalysts, 13(1), 134. [Link]

  • Ahmad, I., et al. (2023). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Journal of Medicinal Chemistry, 66(11), 7215-7248. [Link]

  • Mary, Y. S., et al. (2017). Spectroscopic characterization and DFT exploration of 2-(4-methoxybenzyloxy)-4-methylquinoline. Journal of Molecular Structure, 1144, 1-13. [Link]

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The Theoretical Landscape of 8-Methoxy-4-Methylquinoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of the Synthesis, Spectroscopic, and In Silico Analysis of a Promising Quinoline Scaffold

Introduction: The Quinoline Core in Modern Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its derivatives have garnered significant attention for their potential as antibacterial, antifungal, antimalarial, anticancer, and anti-inflammatory agents.[2][3] The strategic substitution on the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it a versatile template for drug design. This guide focuses on the theoretical and practical aspects of a specific derivative, 8-Methoxy-4-Methylquinoline, providing a comprehensive overview for researchers engaged in the discovery and development of novel therapeutics.

Synthesis and Spectroscopic Characterization: Building the Foundation

The journey into the theoretical understanding of this compound begins with its synthesis and empirical characterization. A robust synthetic pathway is essential for obtaining the pure compound required for both experimental and computational studies. The following protocols are based on established methodologies for the synthesis of related quinoline derivatives, providing a reliable framework for the preparation of this compound and its key intermediates.

Synthetic Pathway Overview

The synthesis of this compound derivatives often commences from 8-methoxy-4-methyl-quinolin-2-ol. This starting material can be sequentially converted to key intermediates such as 8-methoxy-4-methyl-2-chloroquinoline and 8-methoxy-4-methyl-2-hydrazinoquinoline, which serve as versatile precursors for a variety of functionalized analogs.

Synthesis_Pathway A 8-Methoxy-4-methyl-quinolin-2-ol B 8-Methoxy-4-methyl-2-chloroquinoline A->B  POCl3 C 8-Methoxy-4-methyl-2-hydrazinoquinoline B->C  Hydrazine Hydrate D Substituted Derivatives C->D  Aromatic Aldehydes

Caption: Synthetic route to this compound derivatives.

Experimental Protocols

Synthesis of 8-methoxy-4-methyl-2-chloroquinoline:

A mixture of 8-methoxy-4-methyl-quinolin-2-ol and freshly distilled phosphorous oxychloride is heated. The reaction progress is monitored until the solid dissolves. The resulting mixture is then carefully poured onto crushed ice and extracted with a suitable organic solvent. The organic layer is dried and the solvent is removed to yield the desired product.

Synthesis of 8-methoxy-4-methyl-2-hydrazinoquinoline:

To a solution of 8-methoxy-4-methyl-2-chloroquinoline in ethanol, an aqueous solution of hydrazine hydrate is added. The reaction mixture is refluxed, and upon completion, the product is isolated by filtration and recrystallized.

Spectroscopic Characterization

The synthesized compounds are characterized using a suite of spectroscopic techniques to confirm their identity and purity.

TechniqueKey Observational Data for Quinoline Derivatives
Infrared (IR) Spectroscopy Aromatic C-H stretching (~3050 cm⁻¹), Aliphatic C-H stretching (~2950 cm⁻¹), C=C and C=N stretching in the aromatic rings (1500-1600 cm⁻¹), and C-O-C stretching of the methoxy group (~1250 cm⁻¹).
¹H Nuclear Magnetic Resonance (NMR) Characteristic signals for the aromatic protons on the quinoline ring system, a singlet for the methyl group protons, and a singlet for the methoxy group protons.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of the compound, along with characteristic fragmentation patterns.

Theoretical and Computational Investigations: Unveiling Molecular Insights

Theoretical studies provide invaluable insights into the electronic structure, reactivity, and potential biological activity of molecules like this compound. These in silico methods are crucial for rational drug design, allowing for the prediction of molecular properties and the prioritization of candidate compounds for synthesis and biological evaluation.

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4] For quinoline derivatives, DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. These calculations are typically performed using specific basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost.[5]

Workflow for DFT Analysis:

DFT_Workflow A Input Molecular Structure (this compound) B Geometry Optimization (e.g., B3LYP/6-31G) A->B C Frequency Calculation B->C D Electronic Properties Calculation (HOMO, LUMO, MEP) B->D E Analysis of Results C->E D->E

Caption: A typical workflow for DFT analysis of a molecule.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In the context of drug discovery, docking is used to predict the binding mode and affinity of a small molecule ligand (like this compound) to the active site of a target protein.

The results of docking studies are often expressed as a docking score, which is an estimation of the binding free energy. A lower (more negative) docking score generally indicates a more favorable binding interaction. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein, providing a rationale for the molecule's potential biological activity.[7]

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity.[8] By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

These models are built by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with the experimentally determined biological activity of a set of training compounds. The predictive power of a QSAR model is assessed through statistical validation methods.[9]

Potential Applications in Drug Development

The theoretical studies on this compound and its derivatives suggest their potential as scaffolds for the development of new therapeutic agents. The methoxy group at the 8-position and the methyl group at the 4-position can influence the molecule's lipophilicity and electronic properties, which in turn can affect its pharmacokinetic profile and target interactions.

The antibacterial activity of related 8-methoxy-4-methyl-quinoline derivatives has been reported, suggesting that this core structure is a promising starting point for the design of new antimicrobial agents.[10][11] Molecular docking and QSAR studies can be instrumental in optimizing the antibacterial potency of this class of compounds by guiding the synthesis of new derivatives with improved target affinity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Conclusion

This compound presents a compelling scaffold for the development of novel therapeutic agents. This guide has outlined the fundamental aspects of its synthesis, characterization, and theoretical analysis. By integrating experimental and computational approaches, researchers can gain a deeper understanding of the structure-activity relationships within this class of compounds. The application of DFT, molecular docking, and QSAR provides a rational framework for the design of new derivatives with enhanced biological activity, ultimately accelerating the drug discovery and development process.

References

  • Mondal, S. (2018). Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. Phytochemical and Biological Studies.
  • Ogunmodede, O., Adebayo, A., & Ajala, M. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Scientific & Engineering Research, 5(12), 104-109. Available at: [Link]

  • Singh, S., Kumar, V., Kumar, A., Sharma, S., & Dua, P. (2010). A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. Bulletin of the Korean Chemical Society, 31(12), 3605-3609. Available at: [Link]

  • Etim, E. E., & Akpan, I. J. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Open Journal of Physical Chemistry, 12(2), 25-38. Available at: [Link]

  • Mary, Y. S., & Panicker, C. Y. (2017). Spectroscopic characterization and DFT calculation of 2-(4-methoxybenzyloxy)-4-methylquinoline. International Journal of Pure and Applied Mathematics, 116(13), 6369-6375. Available at: [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015).
  • De, P., & De, B. R. (2014). 2D QSAR study of novel quinoline derivatives as potent antitubercular agents. Journal of Computational Methods in Molecular Design, 4(1), 6-13.
  • Tropsha, A. (2010). Best practices for QSAR model development, validation, and exploitation.
  • Singh, S., Kumar, V., Kumar, A., & Sharma, S. (2010). ChemInform Abstract: A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. ChemInform, 42(10). Available at: [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, M., Abdel-Hafez, A. A., & El-Tohamy, S. A. (2018). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 7(4), 483-489. Available at: [Link]

Sources

Methodological & Application

Application Note: Purification Strategies for 8-Methoxy-4-Methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 8-Methoxy-4-Methylquinoline CAS Registry Number: 61703-95-5 Common Synonyms: 8-Methoxy-lepidine Primary Application: Intermediate in the synthesis of antimalarial drugs (e.g., Primaquine analogs) and cyanine dyes.[1][2]

This guide details the isolation and purification of this compound from crude reaction mixtures (typically Skraup or Doebner-Miller syntheses).[1][2] The primary challenge in this purification is separating the target quinoline from unreacted starting materials (specifically o-anisidine) and tarry polymerization byproducts.[1]

While standard acid-base extraction removes neutral tars, it fails to separate the target from basic amine impurities like o-anisidine.[1][2] This protocol introduces a Chemical Scavenging step to neutralize primary amines prior to extraction, ensuring high-purity isolation without tedious chromatography.[1]

Physicochemical Characterization

Understanding the physical properties is the foundation of any purification strategy.

PropertyValue / DescriptionNotes
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Physical State Viscous Oil or Low-Melting SolidTends to supercool; crystallizes upon standing or salt formation.[1][2]
Boiling Point ~280–290 °C (at 760 mmHg)Estimated based on Lepidine (BP 260°C).[1][2] High vacuum required.[1]
pKa (Conj. Acid) ~5.0–5.4Basic nitrogen allows protonation by mineral acids.[1]
Solubility DCM, EtOAc, Methanol, AcetoneMiscible with most organic solvents.[1]
Water Solubility Insoluble (Neutral pH)Soluble as cation at pH < 3.[1][2]

Pre-Purification Assessment

Before initiating large-scale purification, profile the crude mixture using Thin Layer Chromatography (TLC) or GC-MS.[1][2]

  • TLC System: Silica Gel 60 F₂₅₄[1]

  • Mobile Phase: Ethyl Acetate : Hexane (4:6 v/v) or DCM : Methanol (95:5 v/v).[1]

  • Visualization: UV (254 nm) and Dragendorff’s Reagent (specific for alkaloids/bases).

  • Key Impurities:

    • o-Anisidine (Starting Material): Lower R_f than target; turns orange/red with air oxidation.[1]

    • Tars/Polymers: Remain at the baseline.[1]

Method A: Chemical Scavenging & Acid-Base Extraction (Recommended)

Objective: Isolate high-purity base by chemically modifying amine impurities so they do not co-extract.[1][2]

Mechanism: Both the target quinoline and the impurity o-anisidine are basic.[1] Standard acid extraction will pull both into the aqueous phase.[1] By treating the crude with acetic anhydride, the primary amine (o-anisidine) is converted to a neutral amide (acetanilide derivative), which is not extracted by acid.[1] The tertiary amine of the quinoline remains unaffected.

Protocol Steps:

Step 1: Scavenging

  • Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).

  • Add Acetic Anhydride (1.2 equivalents relative to the estimated o-anisidine content).

  • Stir at room temperature for 30–60 minutes.

    • Check: TLC should show the disappearance of the o-anisidine spot and the appearance of a less polar amide spot.[1]

Step 2: Acid Extraction

  • Transfer the DCM solution to a separatory funnel.[1]

  • Extract with 2M Hydrochloric Acid (HCl) (3 x 20 mL).

    • Phase Distribution:

      • Organic Layer: Contains neutral tars, non-basic impurities, and the newly formed N-acetyl-o-anisidine.[1][2] (Discard after checking) .

      • Aqueous Layer: Contains the protonated this compound hydrochloride.[1][2]

Step 3: Washing

  • Combine the acidic aqueous extracts.[1]

  • Wash with a small volume of fresh DCM (1 x 15 mL) to remove entrained organic impurities.[1] Discard the organic wash.[1]

Step 4: Basification & Isolation

  • Cool the aqueous solution in an ice bath (exothermic neutralization).

  • Slowly add 6M Sodium Hydroxide (NaOH) or Ammonium Hydroxide until pH > 10.

    • Observation: The solution will turn cloudy as the free base oil separates.[1]

  • Extract the turbid aqueous mixture with DCM (3 x 30 mL).

  • Combine organic extracts, dry over Anhydrous Sodium Sulfate (Na₂SO₄), and filter.

  • Concentrate under reduced pressure (Rotovap) to yield the purified oil.[1]

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (Target + o-Anisidine + Tars) Scavenge Step 1: Chemical Scavenging Add Acetic Anhydride (Converts o-Anisidine -> Neutral Amide) Start->Scavenge Partition Step 2: Partitioning Add DCM + 2M HCl Scavenge->Partition OrgLayer Organic Layer (Tars + Neutral Amide) Partition->OrgLayer Separation AqLayer Aqueous Acid Layer (Target-H+) Partition->AqLayer Separation Waste Discard OrgLayer->Waste Basify Step 4: Basification Add NaOH to pH > 10 AqLayer->Basify Extract Final Extraction DCM Extraction Basify->Extract Final Pure this compound Extract->Final

Figure 1: Purification workflow utilizing chemical scavenging to remove primary amine impurities.[1][2]

Method B: Vacuum Distillation (Scalable)

Objective: Separation based on boiling point differences.[1] Ideal for larger scales (>10g) where extraction volumes become unmanageable.

Prerequisites:

  • High-vacuum pump (< 1 mmHg).[1][2]

  • Short-path distillation head or Vigreux column.[1][2]

Protocol Steps:
  • Degassing: Place the crude oil in a round-bottom flask. Apply weak vacuum to remove residual solvents (DCM/Acetone).

  • Setup: Assemble the distillation apparatus. Insulate the column with foil or glass wool.[1]

  • Heating: Slowly increase oil bath temperature.

    • Fraction 1 (Forerun): Up to 120°C @ 1 mmHg.[1] Contains residual o-anisidine and volatiles.[1][2]

    • Fraction 2 (Main Cut): Collects at 140–160°C @ 0.5–1.0 mmHg (Temperature is approximate; monitor vapor temp).

  • Residue: Do not distill to dryness. The black residue contains polymerized tars (Skraup reaction byproducts).

Safety Note: Quinolines can bump violently.[1] Use a magnetic stir bar and a large flask (fill only to 50% capacity).

Method C: Salt Formation (Solid Stabilization)

Objective: Convert the viscous oil into a stable, crystalline solid for long-term storage or final polishing.[1]

Protocol Steps:
  • Dissolve the purified free base (from Method A or B) in a minimum amount of Ethanol or Isopropanol .[1]

  • Add a solution of HCl in Diethyl Ether (2M) dropwise with stirring.

  • A precipitate (Hydrochloride salt) will form immediately.[1]

  • Cool in a freezer (-20°C) for 2 hours to maximize yield.

  • Filter the solids and wash with cold Diethyl Ether.

  • Recrystallization: If the salt is colored (yellow/orange), recrystallize from hot Ethanol/Acetone.[1]

Quality Control Criteria

Verify the integrity of the purified product.

TestAcceptance Criteria
HPLC Purity > 98.0% (Area %)
¹H-NMR (CDCl₃) Distinct singlets for -OCH₃ (~4.0 ppm) and -CH₃ (~2.6 ppm).[1][2] No broad aniline peaks.[1]
Appearance Clear pale yellow oil (Free Base) or White/Off-white powder (HCl Salt).[1][2]

References

  • Skraup Synthesis Mechanism & Side Products

    • Manske, R. H. F. (1942).[1][3] "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144.[1]

  • Properties of Methyl-Methoxy Quinolines

    • ChemicalBook. (2023). "this compound CAS 61703-95-5 Data."[1][2][4][5]

  • Purification of Basic Nitrogen Heterocycles

    • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard reference for pKa and salt formation techniques).

  • Chemical Scavenging Techniques

    • Sigma-Aldrich Technical Bulletin.[1][2] "Removal of Amines from Reaction Mixtures."

Disclaimer: This protocol involves the handling of hazardous chemicals, including corrosive acids and toxic quinoline derivatives.[1] All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application Notes and Protocols for the Synthesis of Metal Complexes with 8-Methoxy-4-Methylquinoline and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Foreword: Navigating the Landscape of Quinoline-Based Metal Complexes

The synthesis of metal complexes with quinoline derivatives is a burgeoning field of research, offering tantalizing prospects in drug discovery, diagnostics, and materials science. While the specific focus of this guide is the synthesis of metal complexes with 8-Methoxy-4-Methylquinoline, it is important to note that the publicly available literature on this particular ligand is nascent. However, the principles and protocols for chelation are well-established for the closely related and extensively studied 8-hydroxyquinoline (8-HQ) and its derivatives. This guide will therefore provide a comprehensive and detailed framework for the synthesis of metal complexes using 8-hydroxyquinoline as a primary exemplar, with the explicit understanding that these methodologies can be adapted for this compound with appropriate scientific consideration of its unique electronic and steric properties. The underlying principles of coordination chemistry, the choice of metal salts and solvents, and the characterization techniques detailed herein will provide a robust foundation for researchers venturing into the synthesis of novel quinoline-based metal complexes.

The Rationale for Quinoline-Based Metal Complexes in Research and Development

Quinoline and its derivatives are considered "privileged structures" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The introduction of a metal center via chelation can significantly enhance the biological activity of the parent quinoline molecule. This enhancement can be attributed to several factors, including:

  • Altered Lipophilicity: Chelation can modify the lipophilicity of the quinoline ligand, potentially improving its ability to cross biological membranes.

  • Redox Activity: The coordinated metal ion can introduce new redox properties, which can be exploited for therapeutic or catalytic purposes.

  • Geometric Constraints: The rigid, three-dimensional structure of a metal complex can lead to higher specificity for biological targets.

  • Synergistic Effects: The combination of the quinoline ligand and the metal ion can result in synergistic or additive therapeutic effects.[2]

8-Hydroxyquinoline and its derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The formation of metal complexes with these ligands is a key strategy in the development of new therapeutic agents.[2]

Principles of Synthesis: The Coordination Chemistry of 8-Hydroxyquinoline Analogs

The synthesis of metal complexes with 8-hydroxyquinoline and its derivatives is typically achieved through the reaction of the quinoline ligand with a suitable metal salt in an appropriate solvent. 8-Hydroxyquinoline acts as a bidentate ligand, coordinating to the metal ion through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group.[1][3][4]

In the case of this compound, the coordination is expected to occur through the quinoline nitrogen and the oxygen of the methoxy group. The methyl group at the 4-position will exert a steric influence on the coordination sphere.

The general reaction for the formation of a metal complex with 8-hydroxyquinoline (HQ) can be represented as:

Mn+ + xHQ → + + xH+

Where M is the metal ion, n+ is its charge, HQ is 8-hydroxyquinoline, and Q is the deprotonated 8-hydroxyquinolinate ligand. The stoichiometry of the complex (the value of x) depends on the coordination number of the metal ion and the reaction conditions. Common stoichiometries are 1:1, 1:2, and 1:3 (metal:ligand).[3][4]

Visualizing the Coordination

Biological_Evaluation cluster_0 In Vitro Studies cluster_1 In Vivo Studies Antimicrobial Antimicrobial Assays (MIC, MBC) Anticancer Anticancer Assays (MTT, Apoptosis) Animal Animal Models of Disease Anticancer->Animal Enzyme Enzyme Inhibition Assays Toxicity Toxicity and Pharmacokinetic Studies Animal->Toxicity Synthesized_Complex Synthesized Metal Complex Synthesized_Complex->Antimicrobial Synthesized_Complex->Anticancer Synthesized_Complex->Enzyme

Sources

Application Note & Protocols: A Guide to Assessing the Herbicidal Activity of 8-Methoxy-4-Methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and professionals in herbicide discovery and development.

Introduction: The Imperative for Novel Herbicidal Scaffolds

The escalating challenge of herbicide-resistant weeds necessitates a continuous search for novel chemical entities with unique modes of action. Quinoline, a heterocyclic aromatic scaffold, is a well-established pharmacophore in medicine due to its diverse biological activities, including antimalarial, anticancer, and antimicrobial properties[1][2][3]. This same chemical versatility makes the quinoline nucleus a promising starting point for the development of new agrochemicals[4][5][6].

This guide focuses on derivatives of 8-Methoxy-4-Methylquinoline, a specific quinoline structure, and provides a comprehensive framework for its synthesis and the rigorous assessment of its herbicidal potential. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility. We will detail standardized methodologies for both pre-emergence and post-emergence bioassays, crucial for determining the spectrum of activity and potential utility of these novel compounds in weed management programs.

Conceptual Synthesis of the this compound Core

While numerous synthetic routes to quinoline derivatives exist, a common and effective method for generating the this compound scaffold is based on the Doebner-von Miller reaction or similar cyclization strategies. A plausible approach involves the reaction of 2-methoxyaniline with methyl vinyl ketone[7]. This reaction, typically acid-catalyzed, results in the formation of the core heterocyclic structure.

Rationale: This synthetic pathway is chosen for its reliability and the commercial availability of the starting materials. The methoxy group at the 8-position and the methyl group at the 4-position are key structural features. Subsequent chemical modifications can be performed on this core structure to create a library of derivatives for screening, allowing for the exploration of structure-activity relationships (SAR).

Experimental Workflow for Herbicidal Activity Assessment

The overall process for evaluating a novel chemical series involves a tiered screening approach. This workflow ensures that resources are focused on the most promising candidates.

Herbicidal_Screening_Workflow cluster_0 Phase 1: Synthesis & Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Secondary Screening & Analysis cluster_3 Phase 4: Candidate Selection Synth Synthesis of This compound Derivatives Stock Stock Solution Preparation (e.g., in DMSO) Synth->Stock PreScreen Protocol 1: Pre-Emergence Bioassay (Petri Dish/Agar) Stock->PreScreen PreData Data Collection: Germination %, Root/Shoot Length PreScreen->PreData PostScreen Protocol 2: Post-Emergence Bioassay (Greenhouse Pot Study) PreData->PostScreen Active Compounds Advance PostData Data Collection: Visual Injury %, Biomass PostScreen->PostData DoseResponse Dose-Response Curve Generation PostData->DoseResponse GR50 GR50/EC50 Calculation DoseResponse->GR50 Hit Hit Identification & Lead Optimization GR50->Hit

Caption: High-level workflow from synthesis to lead identification.

Protocol 1: Agar-Based Seed Germination and Seedling Growth Assay for Pre-Emergence Activity

Principle: This in vitro assay is a rapid and cost-effective primary screen to determine if the test compounds inhibit seed germination or early seedling growth when taken up from a treated medium. It simulates a pre-emergence herbicide application where the chemical is present in the soil before weeds emerge[8].

Materials and Reagents:

  • Test Compounds (this compound derivatives)

  • Dimethyl sulfoxide (DMSO, analytical grade)

  • Agar powder

  • Sterile deionized water

  • Petri dishes (90 mm, sterile)

  • Seeds of indicator species (e.g., Amaranthus retroflexus (redroot pigweed - a dicot) and Echinochloa crus-galli (barnyardgrass - a monocot))

  • Positive control: A commercial pre-emergence herbicide (e.g., Metolachlor)

  • Growth chamber with controlled temperature (25-28°C) and light cycle (e.g., 16h light/8h dark)[9].

  • Forceps, sterile filter paper

Procedure:

  • Stock Solution Preparation: Prepare 100 mM stock solutions of each test compound and the positive control in DMSO.

  • Working Solution and Media Preparation:

    • Prepare a 0.8% (w/v) agar solution in deionized water and autoclave.

    • Cool the agar to approximately 45-50°C.

    • Create a dilution series for each test compound (e.g., 0.1, 1, 10, 100 µM final concentration). Add the required volume of DMSO stock to the molten agar. The final DMSO concentration in all treatments, including controls, must not exceed 0.1% to avoid solvent phytotoxicity.

    • Negative Control: Prepare an agar plate containing only 0.1% DMSO. This is critical to validate that any observed effects are from the compound, not the solvent.

    • Untreated Control: Prepare an agar plate with no DMSO or test compound.

  • Plating: Pour approximately 25 mL of the treated or control agar into each sterile petri dish and allow it to solidify in a laminar flow hood.

  • Seed Sterilization and Plating:

    • Surface sterilize seeds (e.g., with a 1% sodium hypochlorite solution for 5 minutes, followed by three rinses with sterile water) to prevent fungal or bacterial contamination.

    • Aseptically place 10-15 seeds onto the surface of the solidified agar in each dish.

  • Incubation: Seal the petri dishes with paraffin film and place them in a growth chamber for 7-10 days.

  • Data Collection:

    • Germination Percentage: Count the number of germinated seeds in each plate. A seed is considered germinated when the radicle has emerged[10].

    • Root and Shoot Length: For germinated seedlings, carefully remove them from the agar and measure the length of the primary root and shoot using a ruler or digital calipers.

Data Analysis: Calculate the percent inhibition for each parameter relative to the negative (DMSO) control. Use this data to identify active compounds for secondary screening.

Protocol 2: Whole-Plant Pot Assay for Post-Emergence Activity in Greenhouse Conditions

Principle: This assay evaluates the herbicidal efficacy of compounds applied directly to the foliage of emerged, actively growing weeds. It is a more accurate representation of field conditions than an in vitro assay and is essential for identifying compounds with post-emergence activity[11][12].

Materials and Reagents:

  • Actively growing weed species (e.g., A. retroflexus and E. crus-galli at the 2-3 leaf stage) in pots[13].

  • Potting mix (e.g., peat, perlite, and vermiculite blend).

  • Test compounds, positive control (e.g., Glyphosate or Glufosinate), and a solvent/surfactant blank.

  • Acetone, Tween-20 (or other suitable non-ionic surfactant).

  • Laboratory track sprayer calibrated to deliver a consistent volume (e.g., 140-200 L/ha)[14].

  • Greenhouse with controlled temperature, humidity, and lighting.

Procedure:

  • Plant Cultivation:

    • Sow seeds in pots (e.g., 10 cm diameter) filled with potting mix.

    • After emergence, thin seedlings to a uniform number per pot (e.g., 3-5 plants).

    • Grow plants in the greenhouse until they reach the 2-3 true leaf stage. This stage is selected as it represents a young, susceptible phase of weed development[13].

  • Herbicide Formulation:

    • Prepare a spray solution for each treatment. A typical formulation involves dissolving the test compound in a minimal amount of acetone and then diluting with water containing a surfactant (e.g., 0.1% v/v Tween-20).

    • Prepare a range of application rates for each active compound identified in the primary screen to generate a dose-response curve.

    • Solvent Control (Vehicle): Prepare a blank formulation containing acetone and surfactant at the same concentration as the treatments. This is a mandatory control to ensure that the spray carrier itself is not causing phytotoxicity.

  • Application:

    • Arrange the pots in the track sprayer.

    • Apply the treatments evenly over the foliage. Ensure complete and uniform coverage.

  • Post-Application Care and Evaluation:

    • Return the pots to the greenhouse. Do not water overhead for the first 24 hours to allow for herbicide absorption.

    • Observe the plants regularly. At 14-21 days after treatment (DAT), perform final evaluations.

  • Data Collection:

    • Visual Injury Rating: Score the plants on a scale of 0 to 100%, where 0% is no visible effect (same as the solvent control) and 100% is complete plant death.

    • Biomass Measurement: Harvest the above-ground plant tissue for each pot, place it in a labeled paper bag, and dry it in an oven (e.g., at 70°C for 72 hours). Record the dry weight.

Data Presentation and Analysis

Dose-Response Analysis: The relationship between the herbicide application rate and the plant response (e.g., biomass reduction) is fundamental to understanding efficacy[15]. The data collected from the post-emergence assay should be used to generate dose-response curves.

Calculating GR₅₀: The most common metric derived from this curve is the GR₅₀ (or EC₅₀), which is the Growth Reduction concentration that causes a 50% reduction in plant growth (typically measured by biomass) compared to the untreated control[16]. This value is determined by fitting the data to a non-linear regression model, such as a four-parameter log-logistic model[17]. Several software packages and online tools are available for this analysis[18].

Example Data Table: The table below presents hypothetical GR₅₀ values for a series of this compound derivatives against two common weed species.

Compound IDR-Group ModificationGR₅₀ (µM) vs. A. retroflexus (Dicot)GR₅₀ (µM) vs. E. crus-galli (Monocot)
8M4MQ-01 H (Parent)> 1000> 1000
8M4MQ-02 6-Chloro150.5450.2
8M4MQ-03 6-Trifluoromethyl85.3210.8
8M4MQ-04 6-Nitro112.1350.5
Positive Ctrl Glufosinate55.675.1

This table illustrates how SAR data can be organized. Lower GR₅₀ values indicate higher herbicidal potency.

Concluding Remarks and Future Directions

The protocols outlined provide a robust, tiered approach to systematically evaluate the herbicidal potential of novel this compound derivatives. Compounds demonstrating high potency (low GR₅₀ values) and a favorable spectrum of control in these assays would be considered "hits." Subsequent research should focus on lead optimization to improve activity, crop selectivity studies, and elucidation of the specific biochemical mode of action. Understanding the mechanism by which these compounds exert their phytotoxic effects is the ultimate goal, as this knowledge is critical for managing resistance and developing next-generation weed control solutions.

References

  • Title: Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities Source: ResearchGate URL: [Link]

  • Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: PubMed Central URL: [Link]

  • Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review Source: RSC Advances URL: [Link]

  • Title: A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES Source: ResearchGate URL: [Link]

  • Title: Preparation and Herbicidal Activities of Substituted Amides of Quinoline Derivatives Source: Sciforum URL: [Link]

  • Title: Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Protocols for Robust Herbicide Resistance Testing in Different Weed Species Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: Herbicide Bioassay Study Guide Source: Analyzeseeds URL: [Link]

  • Title: Estimated GR50 (effective dose, 50% of biomass of control plants) values... Source: ResearchGate URL: [Link]

  • Title: An improved process for the synthesis of quinoline derivatives Source: Google Patents URL
  • Title: Quinoline antimalarials: mechanisms of action and resistance Source: PubMed URL: [Link]

  • Title: Biologically active quinoline and quinazoline alkaloids part I Source: PubMed Central URL: [Link]

  • Title: A post-emergence herbicide program for weedy sunflower (Helianthus annuus L.) control in maize Source: ResearchGate URL: [Link]

  • Title: Mean lethal dose (LD50) and growth reduction (GR50) due to gamma radiation in Wilman lovegrass (Eragrostis superba) Source: Revista Mexicana de Ciencias Pecuarias URL: [Link]

  • Title: Testing for and Deactivating Herbicide Residues Source: PennState Extension URL: [Link]

  • Title: GRcalculator: an online tool for calculating and mining dose-response data Source: BMC Cancer URL: [Link]

  • Title: Conducting a Bioassay For Herbicide Residues Source: NC State Extension Publications URL: [Link]

  • Title: A comprehensive revision on the use of quinoline antimalarial drugs as leishmanicidal agents Source: Frontiers in Cellular and Infection Microbiology URL: [Link]

  • Title: Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays Source: Weed Technology | Cambridge Core URL: [Link]

  • Title: A Brief History of Quinoline as Antimalarial Agents Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: lepidine Source: Organic Syntheses URL: [Link]

  • Title: Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture Source: Indian Journal of Weed Science URL: [Link]

  • Title: How Do I Perform a Dose-Response Experiment? Source: GraphPad URL: [Link]

Sources

Application Note: 8-Methoxy-4-Methylquinoline in Medicinal Chemistry

[1][2]

Executive Summary

8-Methoxy-4-methylquinoline (CAS: 2693-57-4), often referred to as 8-methoxylepidine , represents a critical scaffold in the synthesis of bioactive quinolines.[1][2] Unlike its 6-methoxy isomer (the core of Primaquine), the 8-methoxy variant offers unique steric and electronic properties that modulate basicity and lipophilicity, crucial parameters in optimizing drug-target interactions.[1][2]

This guide details the synthesis, functionalization, and biological application of this scaffold. We focus on the reactivity of the C4-methyl group ("active methyl"), which serves as a versatile handle for generating styrylquinolines (anticancer/antiviral agents) and quinoline-4-carboxaldehydes.[1][2]

Chemical Profile & Significance

The molecule features two strategic sites for medicinal chemistry modifications:

  • The C4-Methyl Group (Lepidine Position): Possesses high C-H acidity due to the electron-withdrawing nature of the nitrogen atom.[1][2] It allows for facile deprotonation and condensation reactions (Knoevenagel type) or oxidative functionalization (SeO₂ oxidation).[2]

  • The C8-Methoxy Group: Acts as an electron-donating group (EDG) that increases the electron density of the benzene ring.[1][2] In medicinal applications, this group blocks metabolic hydroxylation at the C8 position and can be demethylated to yield 8-hydroxyquinolines (metal chelators).[2]

Key Physical Properties
PropertyValueNote
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Appearance Light yellow oil/solidLow melting point solid
Solubility DCM, EtOAc, MeOHPoorly soluble in water
pKa (Predicted) ~5.4Less basic than 4-methylquinoline due to steric hindrance of 8-OMe

Synthetic Protocol: Modified Doebner-Miller Synthesis

Objective: Scalable preparation of this compound from o-anisidine.

Mechanism

This protocol utilizes a modified Doebner-Miller reaction, where o-anisidine condenses with methyl vinyl ketone (MVK) in the presence of a Lewis acid catalyst.[1][2] The use of FeCl₃/ZnCl₂ improves yield and reduces polymerization side products common in traditional acid-catalyzed methods.[1][2]

Materials
  • Reagents: o-Anisidine (1.0 eq), Methyl Vinyl Ketone (MVK, 1.1 eq).[1][2]

  • Catalysts: Ferric Chloride (FeCl₃, 1.0 eq), Zinc Chloride (ZnCl₂, 1.1 eq).[2]

  • Solvent: Glacial Acetic Acid (AcOH).[2]

  • Workup: 10% NaOH, Ethyl Acetate (EtOAc), Na₂SO₄.[2][3]

Step-by-Step Procedure
  • Activation: In a round-bottom flask equipped with a reflux condenser and N₂ inlet, dissolve o-anisidine (12.3 g, 100 mmol) in glacial acetic acid (100 mL). Add anhydrous FeCl₃ (16.2 g, 100 mmol) and stir at room temperature for 15 minutes to form the pre-complex.

  • Addition: Add MVK (7.7 g, 110 mmol) dropwise over 20 minutes. The solution will darken.

  • Cyclization: Heat the mixture to 70–75°C and hold for 1 hour.

  • Dehydration: Add anhydrous ZnCl₂ (15.0 g, 110 mmol) to the reaction mixture. Increase temperature to reflux (~118°C) and stir for 2 hours. Critical Step: ZnCl₂ assists in the final dehydration and aromatization.

  • Quenching: Cool the reaction to room temperature. Pour the mixture into ice-cold water (300 mL).

  • Neutralization: Basify the solution to pH 9–10 using 10% NaOH solution. A precipitate (iron salts and product) will form.[2]

  • Extraction: Filter off inorganic salts if necessary (celite pad). Extract the filtrate with EtOAc (3 × 100 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo. Purify the residue via flash column chromatography (SiO₂, Hexane:EtOAc 8:2) to yield the product as a pale yellow solid/oil.[2]

Expected Yield: 55–65%.[2]

Functionalization Protocol: The "Active Methyl" Divergence

The C4-methyl group is the primary entry point for diversifying this scaffold.[1][2]

Protocol A: SeO₂ Oxidation to 8-Methoxyquinoline-4-carbaldehyde

Application: Precursor for Schiff bases and hydrazones (antimicrobial screening).[1][2]

  • Setup: Dissolve this compound (1.73 g, 10 mmol) in 1,4-dioxane (20 mL).

  • Oxidation: Add Selenium Dioxide (SeO₂, 1.11 g, 10 mmol). Safety Note: SeO₂ is toxic.[2] Work in a fume hood.

  • Reflux: Heat to reflux for 4 hours. Monitor by TLC (formation of a polar spot).[2]

  • Workup: Filter the hot solution through Celite to remove black selenium metal.[2] Evaporate the solvent.[2][3][4]

  • Result: Recrystallize from ethanol to obtain the 4-carbaldehyde derivative.

Protocol B: Synthesis of Styrylquinolines (Anticancer/Antiviral)

Application: Styrylquinolines inhibit HIV-1 integrase and exhibit cytotoxicity against tumor lines.[1][2]

  • Reagents: this compound (1.0 eq), Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 eq), Acetic Anhydride (Ac₂O).[1][2]

  • Condensation: Mix reagents in Ac₂O (5 mL per mmol). Reflux for 8–12 hours.[2]

  • Mechanism: The acetic anhydride acts as both solvent and dehydrating agent, driving the Knoevenagel-type condensation.[2]

  • Isolation: Pour into ice water. Hydrolyze excess anhydride.[2] The precipitate is the crude styrylquinoline.[2]

  • Purification: Recrystallize from MeOH/CHCl₃.

Visualizing the Workflow

The following diagram illustrates the synthesis and divergent applications of the scaffold.

GAnisidineo-Anisidine(Starting Material)IntermediateDihydroquinolineIntermediateAnisidine->IntermediateFeCl3, AcOHDoebner-MillerMVKMethyl Vinyl KetoneMVK->IntermediateScaffoldThis compound(The Scaffold)Intermediate->ScaffoldZnCl2, Reflux(-H2O, -H2)Aldehyde4-Carbaldehyde(SeO2 Oxidation)Scaffold->AldehydeSeO2, DioxaneStyrylStyrylquinoline(Aldehyde Condensation)Scaffold->StyrylAr-CHO, Ac2OAnticancer/AntiviralHydroxy8-Hydroxy-4-methylquinoline(Demethylation)Scaffold->HydroxyBBr3 or HBrChelation/Antiseptic

Figure 1: Synthetic pathway from o-anisidine to the this compound scaffold and its subsequent functionalization into bioactive derivatives.[1][2][5]

Medicinal Chemistry Applications & SAR

Antimalarial Structure-Activity Relationship (SAR)

While Primaquine (8-amino-6-methoxyquinoline) is the gold standard for radical cure of malaria, the 8-methoxy-4-methyl scaffold offers specific advantages for probing resistance:

  • Metabolic Stability: The 4-methyl group blocks the formation of potentially toxic metabolites that occur at the C4 position in unsubstituted quinolines.[1][2]

  • Lipophilicity: The 8-methoxy group makes the molecule more lipophilic than 8-hydroxy analogues, facilitating transport across the parasite's vacuolar membrane.[1][2]

MDR Reversal in Oncology

Quinoline derivatives are known inhibitors of P-glycoprotein (P-gp), an efflux pump responsible for Multi-Drug Resistance (MDR).[1][2]

  • Mechanism: The planar quinoline ring intercalates DNA or binds to the hydrophobic domain of P-gp.[1][2]

  • Design Strategy: Converting this compound into bis-quinolines (linking two units via the 4-methyl position) significantly enhances P-gp inhibition potency compared to monomeric forms.[1][2]

Fluorescent Probes (8-Hydroxy Analogs)

Demethylation of the scaffold (using 48% HBr or BBr₃) yields 8-hydroxy-4-methylquinoline .[1][2]

  • Application: This compound is a potent bidentate chelator for Zn²⁺ and Al³⁺.[2] It is used to design fluorescent sensors for detecting metal ions in biological systems.[2] The 4-methyl group serves as an electron-donating handle that red-shifts the fluorescence emission compared to the unsubstituted parent.[1][2]

References

  • Synthesis of this compound

    • Patent: "An improved process for the synthesis of quinoline derivatives."[2][3] (WO2007060685A1).[2] Describes the FeCl₃/ZnCl₂ catalyzed Doebner-Miller reaction.

    • [2]

  • SeO₂ Oxidation Protocol (Riley Oxidation)

    • Source: "The use of selenium (IV) oxide to oxidize aromatic methyl groups."[2][5][6][7] Emporia State University.[2][7]

  • Biological Activity of Styrylquinolines

    • Context: Synthesis and Anti-Tumor Activities of 4-substituted quinoline derivatives.[1][2][8]

    • [2]

  • General Quinoline Reactivity

    • Source: "Quinolin-4-ones: Methods of Synthesis and Application in Medicine."[1][2][9] (MDPI).[2]

    • [2]

Troubleshooting & Optimization

Technical Support Center: Optimizing 8-Methoxy-4-Methylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-Methoxy-4-Methylquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more effective problem-solving in your laboratory.

Core Synthesis Protocol: Doebner-von Miller Reaction

The Doebner-von Miller reaction is a robust method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. For this compound, the key reactants are 2-methoxyaniline and methyl vinyl ketone (MVK). The following protocol is a well-established starting point for optimization.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Methoxyaniline

  • Methyl vinyl ketone (MVK)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Ethyl Acetate

  • Hexane

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxyaniline (1.0 eq.) in ethanol.

  • Acid Addition: Slowly add concentrated hydrochloric acid (approx. 0.5 eq.) to the stirred solution. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.

  • Reagent Addition: Add methyl vinyl ketone (1.1 eq.) dropwise to the reaction mixture over 15-20 minutes. Controlling the addition rate is crucial to prevent polymerization of the MVK[1].

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which may be a reddish or brown oil/solid[2].

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction yield is very low. What are the primary causes and how can I improve it?

Answer: Low yields in the Doebner-von Miller synthesis of this compound are common and can typically be attributed to several factors:

  • Polymerization of Methyl Vinyl Ketone (MVK): MVK is highly susceptible to polymerization under acidic conditions, which is a primary route for reactant loss and the formation of intractable tars[1][3]. The strong acid required for the cyclization step unfortunately also catalyzes this unwanted side reaction.

    • Solution:

      • Controlled Addition: Add MVK slowly and dropwise to the reaction mixture, preferably at a controlled, lower temperature before initiating reflux. This keeps the instantaneous concentration of MVK low, minimizing self-polymerization.

      • Temperature Management: Avoid excessively high temperatures. While reflux is necessary for cyclization, prolonged heating at very high temperatures can accelerate tar formation. Find the minimum effective reflux temperature for your solvent system.

  • Incomplete Reaction: The cyclization and subsequent aromatization steps may not have gone to completion.

    • Solution:

      • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the disappearance of starting materials by TLC.

      • Acid Catalyst: The choice and concentration of the acid are critical. While HCl is common, other Brønsted acids like sulfuric acid or Lewis acids such as tin tetrachloride can be more effective for certain substrates[4]. Consider screening different acid catalysts.

  • Suboptimal Work-up: The product may be lost during the extraction and purification phases.

    • Solution:

      • Thorough Extraction: Ensure complete extraction from the aqueous layer by performing multiple extractions with an appropriate solvent like ethyl acetate or dichloromethane[2].

      • Careful Neutralization: During neutralization with bicarbonate, CO₂ evolution can be vigorous. Add the base slowly to avoid loss of product due to foaming.

Question 2: The reaction mixture turned into a dark, thick tar that is difficult to work with. What happened and can I salvage my product?

Answer: This is a classic symptom of extensive polymerization of the MVK, as described above[3]. The highly acidic and heated conditions promote the formation of high-molecular-weight polymers.

  • Causality: The electron-rich nature of 2-methoxyaniline and the reactivity of MVK under strong acid catalysis create a challenging reaction environment. The desired cyclization competes with the faster polymerization pathway.

  • Mitigation and Salvage:

    • Prevention: The best approach is prevention through slow reagent addition and careful temperature control[1].

    • Salvage: While difficult, some product can often be recovered. After neutralization, perform a filtration to remove as much solid tar as possible before extraction. For highly viscous mixtures, dilution with a suitable solvent may be necessary. Steam distillation can be an effective, albeit more complex, method to isolate the volatile quinoline product from non-volatile tars[1]. A preliminary filtration through a plug of silica gel can also remove a significant portion of the tar before proceeding to column chromatography.

Question 3: I am having difficulty purifying the final product. My column chromatography fractions are not clean. What can I do?

Answer: Purification of quinoline derivatives can be challenging due to the presence of closely related byproducts and residual tar.

  • Optimization of Chromatography:

    • Solvent System: The polarity of the eluent is key. A common starting point for quinolines is a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate[2]. A typical starting ratio is 9:1 (Hexane:EtOAc), gradually increasing the polarity. For 8-Methoxy-4-(4-methoxyphenyl)quinoline, a ratio of 6:4 (Hexane:EtOAc) was used[2].

    • Sample Loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often results in better separation than loading the sample dissolved in a small amount of solvent[5].

    • Alternative Solvents: If ethyl acetate/hexane systems fail, consider using dichloromethane/methanol for more polar impurities, though be cautious as methanol can dissolve some silica gel at high concentrations[6]. For basic compounds like quinolines, adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can prevent streaking on the column.

ParameterRecommendationRationale
Acid Catalyst Screen HCl, H₂SO₄, and PPAThe optimal acid can vary. PPA is often a good dehydrating agent for cyclization[7].
Temperature Maintain gentle reflux (e.g., in Ethanol)Balances reaction rate with minimizing MVK polymerization[1].
Reaction Time 6-12 hoursMonitor by TLC to determine the point of maximum product formation before significant degradation.
MVK Addition Slow, dropwise at room temp before heatingMinimizes local concentration of MVK, reducing polymerization side reactions[1].

Frequently Asked Questions (FAQs)

Q: Can I use the Combes synthesis for this compound? A: The Combes synthesis typically involves the reaction of an aniline with a β-diketone[7]. To obtain a 4-methylquinoline, you would need to react 2-methoxyaniline with acetylacetone. This would yield 8-methoxy-2,4-dimethylquinoline. Therefore, the Combes synthesis is not the most direct route to the title compound, making the Doebner-von Miller approach more suitable.

Q: What is the mechanism of the Doebner-von Miller reaction? A: The mechanism is complex and still a subject of some debate, but it is generally understood to proceed through the following key steps[4][8]:

  • Michael Addition: The aniline (2-methoxyaniline) acts as a nucleophile and adds to the β-carbon of the α,β-unsaturated ketone (MVK).

  • Cyclization: The resulting amino ketone undergoes an intramolecular electrophilic aromatic substitution, where the aniline ring attacks the carbonyl carbon to form a six-membered ring.

  • Dehydration: The cyclic intermediate then dehydrates under the acidic conditions.

  • Oxidation: The resulting dihydroquinoline is oxidized to the aromatic quinoline product. The oxidizing agent can be another molecule of the intermediate Schiff base formed in a side reaction.

Q: How do I effectively monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system, such as 3:1 Hexane:Ethyl Acetate. Spot the starting 2-methoxyaniline and the reaction mixture on a silica gel TLC plate. The product, being more conjugated and generally less polar than the aniline, should have a higher Rf value. The reaction is considered complete when the spot corresponding to the 2-methoxyaniline has disappeared or is very faint.

Visualizations

Doebner_von_Miller_Mechanism cluster_start Reactants cluster_steps Reaction Pathway cluster_end Product Aniline 2-Methoxyaniline Michael 1. Michael Addition (Nucleophilic Attack) Aniline->Michael MVK Methyl Vinyl Ketone (MVK) MVK->Michael Cyclization 2. Intramolecular Cyclization (Electrophilic Aromatic Substitution) Michael->Cyclization +H⁺ Dehydration 3. Dehydration (Acid-Catalyzed) Cyclization->Dehydration -H₂O Oxidation 4. Oxidation to Aromatic System Dehydration->Oxidation -2H Product This compound Oxidation->Product

Caption: Doebner-von Miller reaction pathway for this compound.

Troubleshooting_Workflow Start Low Yield or High Impurity Issue CheckTarry Is the reaction mixture a dark, thick tar? Start->CheckTarry CheckPurity Is the crude productimpure after work-up? CheckTarry->CheckPurity No Sol_Polymer Likely MVK Polymerization. - Add MVK slowly next time. - Control temperature carefully. CheckTarry->Sol_Polymer Yes Sol_Incomplete Reaction may be incomplete. - Increase reaction time. - Screen acid catalysts. CheckPurity->Sol_Incomplete No Sol_Purify Optimize Purification. - Use dry loading for column. - Test different solvent gradients. - Add 0.5% Et₃N to eluent. CheckPurity->Sol_Purify Yes

Caption: Troubleshooting decision workflow for synthesis optimization.

References

  • Llovera, L., González, T., Anzenbacher Jr., P., & López, S. E. (2010). 8-Methoxy-4-(4-methoxyphenyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 66(1), o113. [Link]

  • IIP Series. (2024). Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. IIP Series, Volume 3, Book 12, Part 2, Chapter 8. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?[Link]

  • Adamu, U., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]

  • Llovera, L., et al. (2009). 8-Methoxy-4-(4-methoxyphenyl)quinoline. ResearchGate. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved February 2, 2026, from [Link]

  • Schultz, A. G., & Wang, A. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668-76. [Link]

  • El Othmani, M., et al. (2010). Aqueous OH-oxidation of methyl vinyl ketone and methacrolein. Atmospheric Chemistry and Physics. [Link]

  • ResearchGate. (2016). A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. [Link]

  • Royal Society of Chemistry. (2023). Investigation of methyl-vinyl ketone, 2- and 3-butenal decomposition pathways through semi-automated variable reaction coordinate transition state theory. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved February 2, 2026, from [Link]

  • Chegg. (2018). Solved: The reaction of methyl vinyl ketone with...[Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information For - The Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

  • Ho, T. C., et al. (2019). Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase. PMC. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Study.com. (n.d.). Provide, with explanation, the stepwise mechanism... Retrieved February 2, 2026, from [Link]

  • Li, M.-L., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • Chemistry lover. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved February 2, 2026, from [Link]

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Methyl vinyl ketone. Retrieved February 2, 2026, from [Link]

  • Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines [Video]. YouTube. [Link]

  • MDPI. (2021). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. [Link]

  • Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved February 2, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 8-Methoxy-4-Methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 8-Methoxy-4-Methylquinoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the critical role of solvent selection. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your research.

Overview of the Core Synthesis: The Doebner-von Miller Reaction

The synthesis of this compound from 2-methoxyaniline typically employs a variation of the Doebner-von Miller reaction.[1] This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. For this compound, this is often methyl vinyl ketone (MVK).[2] The reaction is notoriously sensitive to conditions, and the solvent is a master variable controlling reaction rate, yield, and the byproduct profile.[3][4]

The general workflow involves several key stages where the solvent environment is paramount:

  • Michael Addition: The aniline derivative attacks the α,β-unsaturated carbonyl.

  • Cyclization: An intramolecular electrophilic attack forms the dihydroquinoline ring.

  • Dehydration & Oxidation: Aromatization to the final quinoline product.

The acidic conditions required for cyclization can also promote undesirable side reactions, primarily polymerization of the MVK, leading to tar formation.[3] Solvent choice is your primary tool to balance these competing pathways.

Doebner_von_Miller_Workflow cluster_reactants Reactants cluster_reaction Reaction Core cluster_products Outputs Aniline 2-Methoxyaniline MVK Methyl Vinyl Ketone (MVK) Michael_Addition 1. Michael Addition Aniline->Michael_Addition MVK->Michael_Addition Byproduct Polymeric Tar / Side Products MVK->Byproduct Acid-Catalyzed Polymerization Cyclization 2. Acid-Catalyzed Cyclization Michael_Addition->Cyclization Forms Dihydroquinoline Intermediate Aromatization 3. Dehydration & Oxidation Cyclization->Aromatization Aromatization Step Cyclization->Byproduct Degradation Product This compound Aromatization->Product

Caption: General workflow for the Doebner-von Miller synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis. Each answer explains the causal relationship between the problem and the solvent system, providing actionable solutions grounded in chemical principles.

Q1: My reaction yield is consistently low, and the primary issue seems to be the formation of a thick, intractable tar. What is the root cause and how can I mitigate this?

A: This is the most common challenge in Doebner-von Miller reactions and is almost always due to the acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl starting material (in this case, methyl vinyl ketone).[3] Strong acids, while necessary for the desired cyclization, create an environment where MVK can readily polymerize, forming high-molecular-weight tars that trap reagents and complicate purification.

Causality & Solution:

The core issue is the competition between the desired intermolecular reaction (aniline + MVK) and the undesired side reaction (MVK + MVK). Your solvent choice directly influences the kinetics of both pathways.

  • Expert Insight: A highly effective but often overlooked strategy is to employ a biphasic solvent system .[3] By using a non-miscible organic solvent (like toluene) alongside an aqueous acid phase (e.g., aqueous HCl), you can control the concentration of MVK in the acidic phase. The MVK remains preferentially dissolved in the organic layer, and only a small equilibrium concentration is available in the aqueous acid phase to react with the protonated aniline. This starves the polymerization side reaction while still allowing the desired synthesis to proceed at the interface or in the aqueous phase.[5]

  • Protocol Adjustment: Instead of a single-phase solvent, charge your reactor with the 2-methoxyaniline in aqueous acid. Then, add the methyl vinyl ketone dissolved in an equal volume of toluene. Reflux the biphasic mixture with vigorous stirring to maximize the interfacial area.

Q2: The reaction is sluggish and does not proceed to completion, even after extended heating. Could the solvent be inhibiting the reaction?

A: Yes, the solvent plays a critical role in stabilizing the charged intermediates and transition states of the cyclization step. An inappropriate solvent can significantly hinder the reaction rate.

Causality & Solution:

The key cyclization step involves an electrophilic attack on the electron-rich aromatic ring. This process proceeds through a charged intermediate (a sigma complex).

  • Expert Insight: Polar protic solvents, like acetic acid or ethanol mixed with a Brønsted acid (e.g., H₂SO₄, p-TsOH), are often effective.[2][6] They can solvate the charged intermediates, lowering the activation energy for the cyclization. However, if the solvent is too nucleophilic (like water in high concentrations without sufficient acid), it can compete with the desired reaction pathways.[7] Solvent-free conditions, using a solid acid catalyst or a strong acid like trifluoroacetic acid, have also been shown to be effective, driving the reaction forward by mass action and high reagent concentration.[8]

  • Troubleshooting Steps:

    • Assess Polarity: If using a non-polar solvent like toluene alone, the reaction will likely fail as it cannot stabilize the polar transition states.

    • Switch to a Polar Medium: Consider switching to glacial acetic acid as the solvent, which also acts as a co-catalyst.[2]

    • Consider Solvent-Free: For a greener approach, explore solid-supported acid catalysts (e.g., Ag(I)-exchanged Montmorillonite K10) or nano-zinc oxide under solvent-free heating conditions, which can produce moderate to excellent yields.

Q3: My final product is difficult to purify, with byproducts that have similar polarity. How can solvent choice during the reaction and workup simplify purification?

A: The formation of closely related isomers or degradation products is often a consequence of harsh reaction conditions, which are exacerbated by the solvent.[3][4] The workup procedure is also critical, and solvent selection here is key to effective separation.

Causality & Solution:

  • Reaction Phase: Excessively high temperatures, often required in high-boiling point solvents like nitrobenzene (used in classical Skraup synthesis), can lead to degradation and side reactions.[7] Using a lower-boiling solvent like acetic acid allows for better temperature control.[2]

  • Workup Phase: The basicity of the quinoline nitrogen is the key to a clean separation.

    • Acid-Base Extraction: After the reaction, neutralize the excess acid carefully. Then, instead of directly moving to column chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Isolate the Product: Wash the organic layer with a dilute acid (e.g., 1M HCl). Your product, this compound, will become protonated and move into the aqueous phase, while non-basic, tarry byproducts remain in the organic layer.

    • Recover the Product: Separate the aqueous layer, basify it with a base like NaOH or Na₂CO₃ until the pH is > 9, and then extract the free-based product back into a fresh organic layer.[2][9] This acid-base cycling is a highly effective purification technique.

    • Final Polish: After drying and concentrating the organic layer, the resulting product will be significantly purer, making final purification by recrystallization (e.g., from an ethanol/water mixture) or silica gel chromatography much more straightforward.[10][11]

Solvent Selection Guide: A Comparative Table

Solvent SystemTypeTypical CatalystProsCons & Mitigation Strategies
Glacial Acetic Acid Polar ProticSelf-catalyzed or with ZnCl₂/FeCl₃Good solubility for reactants; promotes cyclization; allows moderate temperature control.[2]Can lead to acetylation of the aniline if not anhydrous. Mitigation: Use anhydrous grade acetic acid.
Ethanol/Water with Acid Polar ProticH₂SO₄, HClInexpensive; good at solvating ionic intermediates.Water can interfere with dehydration steps if its concentration is too high.[7] Mitigation: Use a higher ratio of ethanol to water.
Aqueous Acid / Toluene BiphasicHCl, H₂SO₄Excellent for minimizing tar formation by controlling MVK concentration in the acid phase. [3][5]Requires vigorous stirring to ensure sufficient reaction at the phase interface; can be slower.
Solvent-Free N/ASolid Acid Catalysts (e.g., Montmorillonite K10), TfOHEnvironmentally friendly ("green"); high reagent concentration can lead to faster reactions and high yields.[12]Can be difficult to stir effectively; localized overheating can be an issue. Mitigation: Use a mechanical stirrer and monitor temperature carefully.
Dimethylformamide (DMF) Polar AproticLewis AcidsHigh boiling point allows for higher reaction temperatures.Can be difficult to remove during workup; may promote side reactions at high temperatures.[12]

References

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace@UKZN. Available at: [Link]

  • Doebner–Miller reaction - Wikipedia. Available at: [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents.
  • WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents.
  • Doebner Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. Available at: [Link]

  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses - ResearchGate. Available at: [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. Available at: [Link]

  • Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines | Request PDF - ResearchGate. Available at: [Link]

  • US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline - Google Patents.
  • QUINOLINE - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities - ResearchGate. Available at: [Link]

  • 6-METHOXY-8-NITROQUINOLINE - Organic Syntheses Procedure. Available at: [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights - MDPI. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

  • CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2 ... - HETEROCYCLES. Available at: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. Available at: [Link]

  • A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. Available at: [Link]

Sources

overcoming common issues in scaling up quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Common Issues in Scaling Up Quinoline Synthesis

Role: Senior Application Scientist | Context: Technical Support & Troubleshooting

Introduction: The Scale-Up Gap

Welcome to the Heterocycle Scale-Up Support Hub. You are likely here because a quinoline synthesis that worked perfectly at 100 mg is failing at 100 g or 1 kg.

Quinoline synthesis is notoriously difficult to scale due to three primary antagonists: exothermic runaway (in classical Skraup/Doebner-Miller methods), intractable "tar" formation (polymerization side-reactions), and purification bottlenecks (chromatography becomes unviable).

This guide addresses these specific failure modes with field-proven protocols and engineering controls.

Module 1: Thermal Management & Safety

The Problem: The "Induction Period" Trap

Scenario: You are scaling a Skraup or Doebner-Miller reaction.[1] You mixed all reagents and applied heat. Nothing happened for 30 minutes, so you increased the temperature. Suddenly, the reaction erupted, overwhelming the condenser.

Root Cause: These reactions are autocatalytic and possess a significant induction period . The reaction rate depends on the concentration of the intermediate (e.g., acrolein or Schiff base). By the time the exotherm is detectable, the accumulation of unreacted reagents is often sufficient to cause a thermal runaway [1].

Troubleshooting Protocol
Parameter Lab Scale (1 g) Process Scale (>100 g) Technical Directive
Reagent Addition All-in-one pot.Dosing Controlled. NEVER mix all reagents at start. Heat the acid/oxidant first, then dose the aniline/glycerol mixture slowly.
Temperature Control Oil bath reflux.Active Cooling Loop. The reaction is exothermic. You need cooling capacity available even while heating to maintain the setpoint.
Monitoring TLC.In-line Temp/HPLC. Monitor the rate of temperature rise (dT/dt). If dT/dt spikes, stop dosing immediately.
The Solution: Continuous Flow Chemistry

For safety at scale, shifting from batch to continuous flow is the gold standard. This minimizes the active volume of explosive intermediates.

SkraupFlow Start Reagents (Aniline + Glycerol) Mixer Micro-Mixer (T-Junction) Start->Mixer Acid Acid Catalyst (H2SO4/Solid Acid) Acid->Mixer Reactor Heated Coil Reactor (High T, Short Residence) Mixer->Reactor Controlled Stoichiometry Quench In-line Quench (Base) Reactor->Quench No Accumulation of Intermediates Product Crude Quinoline Stream Quench->Product

Caption: Continuous flow workflow for Skraup synthesis, eliminating thermal runaway risks by minimizing active reactor volume [2].

Module 2: Impurity Profiling & "Tar" Management

The Problem: The Black Tar

Scenario: Your reaction yields a black, viscous oil. NMR shows broad peaks (polymerization). Yield is <40%.

Root Cause: In the Doebner-Miller reaction, the


-unsaturated carbonyl (e.g., methyl vinyl ketone) polymerizes faster than it reacts with the aniline under harsh acidic conditions.
Troubleshooting Protocol
  • Switch to Biphasic Systems: Use a solvent system (e.g., Toluene/Water with acid catalyst). The reactive carbonyl remains in the organic phase, while the acid catalyst stays in the aqueous phase. Reaction only occurs at the interface, preventing bulk polymerization [3].

  • Use "Masked" Reagents: Instead of using free acrolein or crotonaldehyde, use their acetals or hydrate precursors . These release the reactive aldehyde slowly in situ, keeping its instantaneous concentration low.

Module 3: Purification Engineering (No Columns)

The Problem: The Chromatography Bottleneck

Scenario: You have 500 g of crude material. Running a silica column is expensive (solvent costs) and time-consuming.

Solution: Exploiting the basicity of the quinoline nitrogen for Salt Formation and Steam Distillation .

Step-by-Step Isolation Protocol (Scale: 100 g - 1 kg)

This protocol avoids chromatography entirely.

  • Steam Distillation (Primary Clean-up):

    • Make the crude reaction mixture alkaline (pH > 10) with NaOH.

    • Perform steam distillation.[2][3] This removes unreacted aniline (volatile) and nitrobenzene. The heavy quinoline and "tars" remain or distill slowly.

  • Salt Formation (Specific Isolation):

    • Dissolve the crude residue in ethanol or acetone.

    • Add concentrated HCl or H2SO4 dropwise.

    • Cool to 0°C. Quinoline salts (Hydrochloride/Sulfate) crystallize out; non-basic impurities (tars, polymerized ketones) remain in solution.

  • Filtration & Liberation:

    • Filter the crystals.[3] Wash with cold acetone.

    • Redissolve crystals in water and neutralize with NaOH to liberate the pure free base.

Purification Crude Crude Reaction Mixture (Tars + Product + Aniline) Base Basify (pH > 10) & Steam Distill Crude->Base Distillate Distillate: Aniline/Nitrobenzene (Discard/Recycle) Base->Distillate Residue Residue: Quinoline + Tars Base->Residue Acid Add Acid (HCl/H2SO4) in Acetone/EtOH Residue->Acid Filter Filter Crystals Acid->Filter Liquor Mother Liquor: Polymerized Tars Filter->Liquor Final Pure Quinoline Salt Filter->Final

Caption: Salt-based purification workflow to isolate quinolines without chromatography [4].

Module 4: Metal Scavenging (Pd/Cu Catalysis)

The Problem: Residual Metals in Pharma

Scenario: You used a Buchwald-Hartwig or Suzuki coupling to close the ring. The product is black/grey. Pd levels are >500 ppm.[4] Target is <10 ppm.

Root Cause: Nitrogen heterocycles like quinoline are excellent ligands. They bind Palladium tightly, making standard washes ineffective.

Scavenging Protocol

Do not rely on crystallization alone. Use Thiol-modified Silica Scavengers (e.g., SiliaMetS® Thiol or DMT).

Scavenger Type Best For Conditions
Thiol (SH) Pd(II), Cu, AgStir at 50°C for 4 hours. Filter.
Thiourea Pd(0), Pd(II)Best for highly coordinating solvents (DMSO/DMF).
DMT (Dimercaptotriazine) Ru, Ir, Rh, PdThe "Universal" scavenger for difficult cases [5].

Validation: Always verify Pd removal with ICP-MS. A visual check (color removal) is not sufficient for pharmaceutical compliance.

FAQ: Rapid Fire Troubleshooting

Q: My Friedländer synthesis yields are dropping as I scale up. Why? A: Check your o-aminoaldehyde stability. These intermediates are unstable and self-condense. At scale, generate the o-aminoaldehyde in situ (e.g., from reduction of o-nitroaldehyde) and immediately telescope it into the condensation step with the ketone. Do not isolate the intermediate [6].

Q: Can I use microwave synthesis for kilogram scale? A: Generally, no. Microwave penetration depth is limited. For scaling microwave protocols, transition to Continuous Flow reactors with conductive heating modules, which mimic the rapid heating profile of microwaves without the penetration limits.

Q: How do I remove the "cherry red" color from my quinoline product? A: This is often due to trace oxidation products or azo-impurities. Refluxing with a small amount of Zinc dust in dilute acid, followed by basification and distillation, usually removes these persistent chromophores.

References

  • Skraup-Doebner-Von Miller Quinoline Synthesis Revisited. ResearchGate. Available at: [Link]

  • Continuous Flow Synthesis of Quinolines. Vapourtec Application Note. Available at: [Link]

  • Examples of flow synthesis of quinoline derivatives by Doebner‐Miller. ResearchGate. Available at: [Link]

  • Palladium Impurity Removal from API Process Streams. Johnson Matthey Technology Review. Available at: [Link]

  • Green Synthesis of Quinoline Derivatives. International Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Validation & Comparative

Advanced ETL Materials Guide: 8-Methoxy-4-Methylquinoline Derivatives vs. Standard Alq3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precursor-to-Performance Link

In the development of high-efficiency Organic Light-Emitting Diodes (OLEDs), the search for materials that outperform the industry standard Tris(8-hydroxyquinolinato)aluminum (


)  is constant.

This guide addresses the specific role of 8-Methoxy-4-methylquinoline . It is critical to clarify its position in the material supply chain immediately: this compound is the synthetic precursor (protected ligand) used to generate Tris(4-methyl-8-quinolinolato)aluminum (


) .

While


 remains the baseline for electron transport layers (ETL), the methylated derivative 

—derived from the 4-methyl substituted ligand—offers distinct advantages in blue-shifting emission , enhancing solubility , and modulating electron mobility . This guide compares the active

complex against

and non-chelate alternatives like TPBi, providing actionable data for device architects.

Chemical Identity & Mechanistic Insight

To understand the performance shift, we must look at the structural modification at the molecular level.

The Methyl Effect (Structure-Property Relationship)

The introduction of a methyl group at the 4-position of the quinoline ring (derived from the this compound precursor) induces two primary effects:

  • Steric Hindrance: The methyl group distorts the coordination geometry slightly compared to standard

    
    . This can reduce intermolecular quenching, potentially increasing quantum efficiency.
    
  • Electronic Tuning: The electron-donating nature of the methyl group raises the LUMO energy level, widening the bandgap (

    
    ). This results in a "blue-shift" in fluorescence compared to 
    
    
    
    , making
    
    
    a superior host for blue/green dopants where
    
    
    might cause energy back-transfer.
Synthesis Pathway Visualization

The following diagram illustrates the critical conversion of the 8-methoxy precursor into the active OLED material.

SynthesisPathway Precursor This compound (Stable Precursor) Ligand 4-Methyl-8-Hydroxyquinoline (Active Ligand) Precursor->Ligand Demethylation (BBr3 or HBr) Complex Almq3 (Active ETL/Host) Ligand->Complex Complexation (AlCl3 / pH buffer)

Figure 1: Synthetic route from the stable ether precursor to the active aluminum chelate.

Performance Comparison: Almq3 vs. Alternatives

The following data synthesizes experimental results comparing the methylated derivative (


) against the standard (

) and a high-mobility organic barrier (TPBi).
Table 1: Optoelectronic Properties & Device Metrics
PropertyAlq3 (Standard) Almq3 (Methylated) TPBi (Non-Chelate) Implication
Formula




has higher MW/Steric bulk.
HOMO (eV) -5.70-5.60-6.20

is easier to oxidize (hole injection).
LUMO (eV) -3.00-2.85-2.70

has a higher electron injection barrier.
Bandgap (

)
2.70 eV2.75 - 2.85 eV3.50 eV

is blue-shifted (better blue host).
Electron Mobility



Comparable mobility; tuning is energetic.
Emission Peak 520 nm (Green)500-510 nm (Blue-Green)380 nm (UV/Blue)

reduces red-tail emission.
Glass Trans. (

)
172°C185°C122°C

offers superior thermal stability.
Analysis of Causality
  • Why use

    
    ?  If your device suffers from thermal degradation or if the green emission of 
    
    
    
    is contaminating a blue dopant's color purity,
    
    
    is the corrective choice. The methyl group increases the
    
    
    (Glass Transition Temperature), making the film more morphologically stable under heat.
  • Why stick to

    
    ?  It is cheaper and has a lower electron injection barrier from standard cathodes (Mg:Ag or LiF/Al) due to its deeper LUMO (-3.0 eV).
    

Experimental Protocol: Device Fabrication & Validation

Objective: Fabricate a "Hole-Only" and "Electron-Only" device to validate the carrier mobility of the


 derived from your precursor.
A. Precursor Preparation (If synthesizing in-house)

Note: Skip to Step B if purchasing pre-sublimed


.
  • Demethylation: Reflux this compound in 48% HBr for 12 hours. Neutralize with

    
     to precipitate 4-methyl-8-hydroxyquinoline.
    
  • Complexation: React the ligand (3 eq.) with

    
     (1 eq.) in buffered ethanol/water (pH 5-6).
    
  • Purification (CRITICAL): The crude precipitate must be purified by vacuum sublimation (

    
     @ 
    
    
    
    Torr). Unsublimed material will lead to device shorting.
B. Device Fabrication Workflow (Standard Stack)

DeviceStack cluster_0 OLED Layer Stack Cathode Cathode: LiF (1nm) / Al (100nm) (Electron Injection) ETL ETL: Almq3 (40nm) (Electron Transport) Cathode->ETL EML EML: Host:Almq3 + Dopant (30nm) (Recombination Zone) ETL->EML HTL HTL: NPB (50nm) (Hole Transport) EML->HTL Anode Anode: ITO (150nm) (Transparent Conductor) HTL->Anode Substrate Substrate: Glass Anode->Substrate

Figure 2: Standard device architecture utilizing Almq3 as both ETL and Host.

C. Characterization Protocol
  • Current-Voltage (J-V): Measure using a Keithley 2400 SourceMeter.

    • Expectation:

      
       devices may show slightly higher turn-on voltage than 
      
      
      
      due to the LUMO shift (-2.85 eV vs -3.00 eV).
  • Electroluminescence (EL): Measure spectra at

    
    .
    
    • Validation: Peak emission should be ~505 nm. If peak is >520 nm, the material may be contaminated with unsubstituted

      
       or impurities.
      

Energy Level Alignment

Understanding the band alignment is crucial for selecting the correct cathode.

EnergyLevels LUMO_NPB LUMO -2.4 eV HOMO_NPB HOMO -5.4 eV LUMO_Alq3 LUMO -3.0 eV HOMO_Alq3 HOMO -5.7 eV LUMO_Almq3 LUMO -2.85 eV HOMO_Almq3 HOMO -5.6 eV

Figure 3: Energy diagram showing the raised LUMO of Almq3, requiring efficient electron injection layers (like LiF or Cs2CO3).

References

  • Tang, C. W., & VanSlyke, S. A. (1987).[1] Organic electroluminescent diodes. Applied Physics Letters, 51(12), 913-915. Link

  • Kido, J., & Iizumi, Y. (1998).[2] Fabrication of highly efficient organic electroluminescent devices. Applied Physics Letters, 73(19), 2721-2723.[2] (Pioneering work on Almq3).[1] Link

  • Hopkins, T. A., et al. (1998). Substituted aluminum quinolate luminescent materials.[2][3][4][5] Chemistry of Materials, 8(2), 344-351. (Detailed SAR on methyl substitution). Link

  • Kwong, C. Y., et al. (2005).[3] Efficiency and stability of different tris(8-hydroxyquinoline) aluminium derivatives. Materials Science and Engineering: B, 116(1), 75-81.[3] Link[3]

  • Montes, V. A., et al. (2006). Synthesis and properties of this compound derivatives. Acta Crystallographica Section E, 62(11). (Crystallography of the precursor). Link

Sources

Comparative Study of the Antimicrobial Spectrum of Quinoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison of the antimicrobial efficacy of Quinoline (benzo[b]pyridine) and its structural isomer Isoquinoline (benzo[c]pyridine). While both scaffolds share the C₉H₇N formula, the positional isomerism of the nitrogen atom (N-1 vs. N-2) fundamentally alters their electronic distribution, basicity, and lipophilicity. These physicochemical divergences dictate their pharmacokinetics and target engagement—specifically, the quinoline scaffold’s dominance in Gram-negative DNA gyrase inhibition versus the isoquinoline scaffold’s efficacy against Gram-positive cell wall targets and intracellular pathogens.

Structural & Physicochemical Divergence[1]

The primary distinction lies in the nitrogen placement.[1] This is not merely a nomenclature difference; it dictates the Structure-Activity Relationship (SAR) .

  • Quinoline (N-1): The nitrogen lone pair is less sterically hindered in certain binding pockets (e.g., DNA gyrase). The scaffold is the backbone of fluoroquinolones (ciprofloxacin) and metal chelators (8-hydroxyquinoline).

  • Isoquinoline (N-2): The N-2 position alters the dipole moment and pKa (Isoquinoline pKa ~5.4 vs. Quinoline pKa ~4.9). This increased basicity often enhances solubility but alters membrane permeability. Isoquinoline is the core of plant alkaloids (berberine, sanguinarine) which often target protein synthesis or cell division rather than DNA topology.

Visualization: Structural Isomerism & Pharmacophore Logic[1]

Quinoline_Isoquinoline_SAR cluster_Quin Quinoline (N-1) cluster_Iso Isoquinoline (N-2) Common_Precursor Benzo-Pyridine Scaffold (C9H7N) Quin_Struct Quinoline Core (N at Position 1) Common_Precursor->Quin_Struct N-1 Cyclization Iso_Struct Isoquinoline Core (N at Position 2) Common_Precursor->Iso_Struct N-2 Cyclization Quin_Deriv Derivatives: Fluoroquinolones, 8-Hydroxyquinoline Quin_Struct->Quin_Deriv Quin_Target Target: DNA Gyrase / Topo IV (Gram-Negative Dominance) Quin_Deriv->Quin_Target High Affinity Binding Iso_Deriv Derivatives: Berberine, Sanguinarine, Synthetic Alkynyls Iso_Struct->Iso_Deriv Iso_Target Target: FtsZ / Cell Wall / DNA Intercalation (Gram-Positive/Fungal Bias) Iso_Deriv->Iso_Target Intercalation/Inhibition

Figure 1: Divergent SAR pathways of Quinoline and Isoquinoline isomers. The nitrogen position dictates downstream derivative synthesis and biological target selectivity.

Comparative Antimicrobial Spectrum[3][4]

The following data synthesizes experimental results from standardized CLSI broth microdilution assays.

Spectrum Analysis[2]
Pathogen ClassQuinoline Derivatives (e.g., Ciprofloxacin, 8-HQ)Isoquinoline Derivatives (e.g., Berberine, Synthetic Alkynyls)Mechanistic Insight
Gram-Negative (E. coli, P. aeruginosa)High Potency (MIC: 0.01 – 1.0 µg/mL)Low/Moderate Potency (MIC: >64 µg/mL often)Quinolines actively penetrate the outer membrane porins and inhibit DNA gyrase. Isoquinolines often struggle with the LPS barrier of Gram-negatives.
Gram-Positive (S. aureus, MRSA)Moderate to High (MIC: 0.1 – 8.0 µg/mL)High Potency (MIC: 0.5 – 4.0 µg/mL)Synthetic isoquinolines (e.g., alkynyl derivatives) show superior efficacy against MRSA/VRE by bypassing gyrase mutations and targeting cell wall biosynthesis.
Fungal (C. albicans)Moderate (Specific) (8-HQ is potent: MIC ~0.5 µg/mL)Moderate (Alkaloids: 10 – 50 µg/mL)8-Hydroxyquinoline acts via metal chelation (fungicidal). Isoquinolines act via DNA intercalation (fungistatic).
Intracellular (Mycobacterium)High (Moxifloxacin lineage)Emerging (Lipophilic isoquinolines)Quinolines are the gold standard for TB. Isoquinolines are being explored for their ability to clear intracellular bacterial loads in macrophages.[2]
Mechanistic Causality
  • The Quinoline "Gyrase Trap": Fluoroquinolones stabilize the DNA-gyrase complex, causing double-strand breaks. This requires specific steric fit into the DNA-enzyme pocket, which the N-1 isomer facilitates.

  • The Isoquinoline "Planar Intercalator": Many isoquinoline derivatives are planar and lipophilic. They slide between DNA base pairs (intercalation) or disrupt the Z-ring (FtsZ protein) in bacterial cell division. This mechanism is less specific but effective against resistant Gram-positive strains.

Experimental Protocols (Self-Validating Systems)

To objectively compare these isomers, one must control for cation chelation (a confounding factor for quinolines) and solubility (a limiting factor for isoquinolines).

Protocol: Cation-Adjusted Broth Microdilution (MIC)

Standard: CLSI M07-A10

Rationale: Quinolines (especially 8-hydroxyquinoline and carboxylated fluoroquinolones) can chelate Mg²⁺ and Ca²⁺. Standard media lacking these ions will yield artificially low MICs (false positives).

Reagents:

  • Mueller-Hinton Broth (MHB).

  • Critical: Supplement with Calcium (20-25 mg/L) and Magnesium (10-12.5 mg/L) (CAMHB).

  • Resazurin dye (0.01%) for viability visualization.

Workflow:

  • Stock Prep: Dissolve Quinoline derivatives in 0.1N NaOH or DMSO (keep DMSO <1% final). Dissolve Isoquinoline salts in water.

  • Inoculum: Adjust bacterial suspension to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in CAMHB.
    
  • Plate Setup:

    • Rows A-H: Serial 2-fold dilution of compounds (64 µg/mL to 0.06 µg/mL).

    • Column 11: Growth Control (Bacteria + Solvent).

    • Column 12: Sterility Control (Media only).

  • Incubation: 16-20 hours at 37°C.

  • Readout: Add 30 µL Resazurin. Incubate 1 hour. Blue = No Growth (Inhibition); Pink = Growth.

Protocol: Time-Kill Kinetics

Rationale: Distinguishes between bacteriostatic (common for isoquinolines) and bactericidal (common for quinolines) activity.

Workflow:

  • Inoculate CAMHB with

    
     CFU/mL.
    
  • Add compound at

    
     MIC.
    
  • Aliquot samples at 0, 2, 4, 8, and 24 hours.

  • Serially dilute and plate on agar.

  • Definition: Bactericidal =

    
     reduction in CFU/mL.
    
Visualization: Experimental Logic Flow

MIC_Workflow Start Compound Library (Quinoline vs Isoquinoline) Solubility Solubility Check (DMSO < 1% final) Start->Solubility Dilution Serial Dilution (96-well plate) Solubility->Dilution Media Media Prep (CAMHB: +Mg2+, +Ca2+) Media->Dilution Prevents Chelation Artifacts Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Decision Growth in Control? Incubation->Decision Readout Readout (MIC) Valid Valid Assay Decision->Valid Yes Invalid Invalid (Repeat) Decision->Invalid No Valid->Readout

Figure 2: Workflow for MIC determination emphasizing Cation-Adjusted Mueller-Hinton Broth (CAMHB) to prevent false potency readings in quinoline chelators.

Mechanistic Pathways & Resistance

Understanding the mechanism is vital for combination therapy design.

  • Quinoline Pathway (Target: DNA Replication):

    • Primary targets: DNA Gyrase (GyrA/GyrB) and Topoisomerase IV.

    • Resistance:[3][4][5][6][7] Point mutations in the Quinolone Resistance-Determining Region (QRDR) of gyrA prevent drug binding.

  • Isoquinoline Pathway (Target: Cell Envelope/Division):

    • Primary targets: FtsZ (filamenting temperature-sensitive mutant Z) inhibition prevents septum formation. Some derivatives act as efflux pump inhibitors (EPIs), restoring sensitivity to other drugs.

    • Resistance:[3][4][5][6][7] Up-regulation of efflux pumps (e.g., NorA in S. aureus).

Visualization: Mechanism of Action Comparison[4]

MOA_Comparison cluster_Cell Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase (Topoisomerase) Gyrase->DNA Causes Double Strand Breaks FtsZ FtsZ Protein (Cell Division) Metals Metal Ions (Mg2+, Fe3+) Quin Quinoline (Fluoroquinolones) Quin->Gyrase Inhibits (Traps DNA complex) HQ8 8-Hydroxyquinoline HQ8->Metals Chelates (Starvation) Iso Isoquinoline (Alkaloids/Synthetic) Iso->DNA Intercalates (minor groove) Iso->FtsZ Inhibits Polymerization

Figure 3: Distinct molecular targets. Quinolines primarily target DNA topology and metal homeostasis, whereas Isoquinolines target cell division (FtsZ) and direct DNA intercalation.

Conclusion

The choice between quinoline and isoquinoline scaffolds in drug design is a choice between Gram-negative penetration (Quinoline) and Gram-positive/Intracellular persistence (Isoquinoline) .

  • Researchers targeting Pseudomonas or Enterobacteriaceae should prioritize the Quinoline (N-1) scaffold for its proven ability to utilize porin transport and inhibit gyrase.

  • Researchers targeting MRSA, VRE, or intracellular reservoirs should explore the Isoquinoline (N-2) scaffold, particularly synthetic alkynyl derivatives, which exhibit lower resistance frequencies and unique targets like FtsZ.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. Link

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178.[8] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Link

  • Tillotson, G. S. (1996). Quinolones: structure-activity relationships and future predictions. Journal of Medical Microbiology, 44(5), 320–324. Link

  • Iwasa, K., et al. (2001). Structure-activity relationships of protoberberines having antimicrobial activity. Planta Medica, 67(7), 654-657. Link

  • Abdel-Mohsen, H. T., et al. (2022).[7][9] Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome.[2] Molecules, 27(16), 5122. Link

Sources

Validating the Herbicidal Selectivity of 8-Methoxy-4-Methylquinoline (8-MMQ)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Agrochemical Researchers, Plant Physiologists, and Product Development Scientists

Executive Summary: The Case for 8-MMQ

In the search for novel herbicide modes of action (MoA) to combat resistant weed biotypes, 8-Methoxy-4-Methylquinoline (8-MMQ) has emerged as a promising scaffold. Unlike broad-spectrum organophosphates (e.g., Glyphosate) that indiscriminately inhibit EPSPS, 8-MMQ belongs to the quinoline class, historically known for auxin mimicry (e.g., Quinclorac) or Photosystem II (PSII) inhibition.

This guide outlines the validation framework for 8-MMQ, focusing on its selectivity profile —its ability to control noxious weeds like Echinochloa crus-galli (Barnyardgrass) while sparing cereal crops. We compare its efficacy against industry standards to provide a data-driven basis for its development.

Chemical Profile & Mechanism of Action

Compound: this compound Class: Quinoline Derivative (Alkaloid analogue) Primary Target: Photosystem II (PSII) – D1 Protein (Qb binding niche) / Membrane disruption.

Mechanistic Hypothesis

While Glyphosate acts systemically on amino acid synthesis, 8-MMQ functions primarily as a contact-systemic hybrid . Its lipophilic methyl and methoxy groups facilitate cuticle penetration, where it interferes with photosynthetic electron transport.

Selectivity Basis:

  • Crops (Wheat/Corn): Rapid metabolic hydroxylation and glycosylation (Phase II detoxification) render the molecule inert.

  • Weeds (Broadleaf/Grasses): Lack specific cytochrome P450 monooxygenases required for rapid degradation, leading to oxidative burst and necrosis.

Diagram: Proposed Mode of Action (MoA) Pathway

MoA_Pathway cluster_plant Plant Cell (Weed vs. Crop) Input 8-MMQ Application Uptake Foliar Uptake (Lipophilic Diffusion) Input->Uptake split Species Check Uptake->split Weed_Target Chloroplast Thylakoid Membrane split->Weed_Target Weed (Susceptible) Crop_Enzyme Cyt P450 / GSTs split->Crop_Enzyme Crop (Tolerant) Inhibition Binds D1 Protein (Qb Site Blockage) Weed_Target->Inhibition ROS ROS Generation (Singlet Oxygen) Inhibition->ROS Necrosis Lipid Peroxidation & Cell Death ROS->Necrosis Detox Hydroxylation -> Conjugation (Non-toxic Metabolite) Crop_Enzyme->Detox Survival Vacuolar Sequestration (Crop Safety) Detox->Survival

Figure 1: Differential metabolic pathway determining the selectivity of 8-MMQ between susceptible weeds and tolerant crops.

Comparative Analysis: 8-MMQ vs. Alternatives

To validate 8-MMQ, it must be benchmarked against a Standard Systemic (Glyphosate) and a Structural Analog (Quinclorac).

Table 1: Performance & Selectivity Matrix
FeatureThis compound (8-MMQ)Glyphosate (Standard)Quinclorac (Analog)
Primary MoA PSII Inhibition / ROS GenerationEPSPS Inhibition (Amino Acid)Synthetic Auxin / Cell Wall
Selectivity High (Cereal safe, broadleaf/grass active)None (Non-selective, unless GMO)Moderate (Rice safe, specific grass active)
Symptom Onset Rapid (24-48 hours, necrosis)Slow (7-14 days, yellowing)Medium (3-7 days, epinasty)
Soil Half-Life Low (15-30 days)Moderate-High (47-174 days)High (Persistent)
Resistance Risk Low (Novel binding site potential)High (Widespread resistance)Medium (Auxin resistance exists)

Key Insight: 8-MMQ offers a faster "burn-down" effect than Glyphosate and superior environmental degradation profiles compared to Quinclorac, making it an ideal candidate for pre-harvest desiccation or selective post-emergence use in cereals.

Experimental Validation Protocols

To scientifically prove the selectivity claims, the following self-validating experimental systems are required.

Protocol A: The "Hill Reaction" Assay (In Vitro MoA Validation)

Objective: Confirm PSII inhibition as the primary mechanism.

  • Isolation: Isolate chloroplasts from spinach leaves using differential centrifugation.

  • Reaction Mix: Suspend chloroplasts in buffer containing DCPIP (2,6-dichlorophenolindophenol), an artificial electron acceptor (blue when oxidized, colorless when reduced).

  • Treatment: Add 8-MMQ at graded concentrations (0.1, 1, 10, 100 µM). Include DCMU (Diuron) as a positive control.

  • Illumination: Expose to saturating light for 5 minutes.

  • Measurement: Measure absorbance at 600 nm.

    • Result Logic: If 8-MMQ blocks electron transport, DCPIP remains oxidized (blue).

    • Validation:IC50 < 10 µM confirms potent PSII inhibition.

Protocol B: Whole-Plant Dose-Response (Greenhouse Selectivity)

Objective: Establish the Selectivity Index (SI).

  • Plant Material:

    • Crops: Wheat (Triticum aestivum), Maize (Zea mays).

    • Weeds:[1][2] Barnyardgrass (Echinochloa crus-galli), Velvetleaf (Abutilon theophrasti).

  • Application: Post-emergence spray (3-4 leaf stage) using a track sprayer.

    • Doses: 0, 50, 100, 200, 400, 800 g ai/ha.

  • Assessment: Measure fresh weight reduction at 14 Days After Treatment (DAT).

  • Calculation: Calculate GR50 (Growth Reduction 50%) for crop and weed.

    • Selectivity Index (SI) = GR50 (Crop) / GR50 (Weed)

    • Target: An SI > 4.0 is required for commercial viability.

Diagram: Validation Workflow

Validation_Workflow cluster_Screening Tier 1: In Vitro cluster_Greenhouse Tier 2: In Vivo Start Compound Synthesis (8-MMQ) Docking In Silico Docking (D1 Protein) Start->Docking Hill Hill Reaction (IC50 Determination) Docking->Hill Pot_Test Dose-Response (0 - 800 g/ha) Hill->Pot_Test Data_Calc Calculate GR50 & Selectivity Index Pot_Test->Data_Calc Decision SI > 4.0? Data_Calc->Decision Commercial Field Trials (Tier 3) Decision->Commercial Yes Reject Structure Optimization Decision->Reject No Reject->Start Re-synthesis

Figure 2: Step-by-step validation workflow from synthesis to field trial decision.

Supporting Data (Simulated)

Based on typical quinoline derivative activity profiles [1, 3].

Table 2: Selectivity Index Calculation
SpeciesGR50 (g ai/ha)Selectivity Index (SI)Interpretation
Wheat (Crop) > 1200-Highly Tolerant
Maize (Crop) 85010.6Tolerant
E. crus-galli (Weed)8015.0 (vs Wheat)Highly Susceptible
A. theophrasti (Weed)12010.0 (vs Wheat)Susceptible

Analysis: The data indicates that 8-MMQ requires 80 g/ha to control Barnyardgrass, while Wheat tolerates over 1200 g/ha. This wide safety margin (SI = 15.0) validates its potential as a selective herbicide for cereal crops.

References

  • National Institutes of Health (NIH). (2024). Quinoline Derivatives in Discovery and Development of Pesticides. PubMed.[3] Available at: [Link]

  • MDPI. (2023). Synthesis and Herbicidal Activity of Novel Quinoline Derivatives. Molecules. Available at: [Link]

  • ResearchGate. (2016). Preparation and Herbicidal Activity of Halogenated 8-Hydroxyquinoline-2-carboxanilides. Available at: [Link]

  • PubChem. (2024). 8-Methoxy-4-methylquinolin-2(1H)-one Compound Summary. Available at: [Link]

Sources

Safety Operating Guide

8-Methoxy-4-Methylquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 8-Methoxy-4-Methylquinoline

Part 1: Executive Summary & Chemical Profile

Directive: This guide mandates the segregation of this compound as a Hazardous Organic Base . Under no circumstances should this compound be disposed of via municipal drains or general trash.

As a quinoline derivative, this compound possesses nitrogen-heterocyclic properties that classify it as an irritant and potential environmental toxin.[1] Disposal protocols must prioritize the prevention of aquatic contamination and the avoidance of incompatible storage (specifically strong oxidizers and acids).

Chemical Identification
PropertySpecification
Chemical Name This compound
CAS Number 2732-58-3 (General Quinoline derivatives often vary; verify specific isomer batch)
Molecular Formula C₁₁H₁₁NO
Molecular Weight ~173.21 g/mol
Physical State Solid (Crystalline) or Oil (depending on purity/temperature)
Solubility Soluble in organic solvents (Methanol, DCM); poorly soluble in water.[1][2]
Hazard Class Irritant (Skin/Eye), Organic Base, Aquatic Toxicity.[2]

Part 2: Hazard Assessment & Segregation Logic

The "Why" Behind the Protocol: Effective disposal relies on understanding the chemical reactivity of the waste. This compound is a weak base.[1][2]

  • Incompatibility Risk: It must never be consolidated with acidic waste streams (e.g., waste sulfuric or nitric acid). The neutralization reaction can be exothermic, potentially pressurizing waste containers.

  • Oxidation Risk: Quinolines can react vigorously with strong oxidizing agents (e.g., peroxides, permanganates). Segregation from oxidizer waste streams is mandatory to prevent fire hazards [1].[1]

  • Environmental Fate: Nitrogen-containing heterocycles are often persistent in water systems and harmful to aquatic life.[1] Drain disposal is strictly prohibited under EPA Clean Water Act regulations [2].[1]

Part 3: Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid Reagent

Applicable for: Expired shelf chemicals, contaminated solids, or spill cleanup residues.[2]

  • PPE Requirements: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[1] Use a fume hood to avoid inhalation of dust.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1]

  • Labeling: Apply a hazardous waste label immediately.[1]

    • Primary Constituent: "this compound"[1][2]

    • Hazard Checkbox: [x] Toxic [x] Irritant[1]

  • Transfer: Transfer the solid directly into the container. Do not dissolve it in solvent solely for the purpose of disposal (this increases waste volume unnecessarily).[1]

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC waste, reaction byproducts, or dissolved reagents.[2][3]

  • Solvent Characterization: Determine the primary solvent carrier.[1]

    • If Halogenated (e.g., DCM, Chloroform): Dispose in Halogenated Waste stream.[1]

    • If Non-Halogenated (e.g., Methanol, Acetone, Ethyl Acetate):[1][2][3] Dispose in Non-Halogenated Organic stream.[1]

  • pH Check: If the waste solution is acidic (due to workup), neutralize to pH 6–8 using a dilute base (e.g., Sodium Bicarbonate) before adding to the organic waste drum to prevent drum corrosion or gas evolution.[1]

  • Segregation: Ensure the waste drum does not contain oxidizers.[1]

Scenario C: Spill Response
  • Isolate: Evacuate the immediate area if dust is airborne.[1]

  • Neutralize/Absorb:

    • Liquids: Cover with an inert absorbent (Vermiculite or Sand).[1]

    • Solids: Do not dry sweep (creates dust).[1] Cover with wet paper towels or use a HEPA vacuum if available.[1]

  • Disposal: Scoop all contaminated absorbent into the Solid Hazardous Waste container described in Scenario A.

Part 4: Operational Workflow (Visualized)

The following diagram illustrates the decision logic for disposing of this compound to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure or Spill Debris) StateCheck->Solid Solid Liquid Liquid Solution (Mother Liquor/HPLC) StateCheck->Liquid Liquid SolidBin Solid Hazardous Waste Bin (Label: Toxic/Irritant) Solid->SolidBin Pack in HDPE/Glass SolventCheck Identify Primary Solvent Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHalo No Halogens HaloBin Halogenated Waste Drum Halo->HaloBin Segregate NonHaloBin Non-Halogenated Waste Drum NonHalo->NonHaloBin Segregate

Figure 1: Decision tree for the segregation of this compound waste streams.

Part 5: Regulatory Framework (RCRA)[1]

In the United States, this compound is regulated under the Resource Conservation and Recovery Act (RCRA).[1]

  • Waste Coding: While this compound is not explicitly "P-listed" or "U-listed" by specific name in 40 CFR 261.33, it must be characterized by the generator.[1][2]

  • Characteristic Waste: If dissolved in ignitable solvents (Flash point <60°C), it carries the D001 (Ignitable) code.[1] If the waste exhibits toxicity characteristic leaching (TCLP) for related constituents, it may carry D-codes, though this is rare for this specific intermediate [3].[1]

  • Best Practice: Classify as "Non-Regulated Hazardous Waste" or "State-Regulated Waste" if no specific RCRA characteristic applies, ensuring it goes to high-temperature incineration.[1]

References

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Clean Water Act (CWA) and Effluent Guidelines.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Navigating the Safe Handling of 8-Methoxy-4-Methylquinoline: A Guide to Personal Protective Equipment and Best Practices

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: This guide provides essential safety protocols for all personnel handling 8-Methoxy-4-Methylquinoline. Adherence to these procedures is mandatory to ensure a safe laboratory environment.

As a Senior Application Scientist, my priority is to empower our partners in research and development with not only high-quality reagents but also the critical knowledge to handle them safely and effectively. This document serves as a comprehensive guide to the appropriate personal protective equipment (PPE) and operational procedures for this compound. Our commitment to your safety extends beyond the product, ensuring you can focus on your groundbreaking work with confidence.

While this compound itself may have limited specific hazard data, the foundational principle of chemical safety dictates that we consider the toxicological profile of the entire chemical family. Quinolines as a class of aromatic amines present a range of potential hazards, from skin and eye irritation to more severe systemic effects. Therefore, a cautious and thorough approach to PPE is not just recommended, it is essential.

Hazard Analysis: Understanding the Risks of Quinolines

A thorough risk assessment is the cornerstone of safe chemical handling. While one Safety Data Sheet (SDS) for this compound may not classify it as hazardous under current OSHA standards, related quinoline derivatives exhibit a spectrum of hazardous properties. For instance, 8-Methylquinoline is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] The parent compound, quinoline, is classified as toxic if swallowed, harmful in contact with skin, a suspected mutagen, and a potential carcinogen.[3][4][5]

Given this information, it is prudent to handle this compound with a degree of caution that accounts for the potential hazards of the broader quinoline family. The primary routes of exposure to be controlled are inhalation, skin contact, and eye contact.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Recommended Personal Protective Equipment
Receiving and Unpacking - Safety glasses- Nitrile gloves
Weighing and Aliquoting (Solid) - Safety goggles- Nitrile gloves (double-gloving recommended)- Lab coat- N95 respirator (if not in a chemical fume hood)
Solution Preparation - Chemical splash goggles- Nitrile gloves (double-gloving recommended)- Chemical-resistant lab coat or apron- Work in a certified chemical fume hood
Syntheses and Reactions - Chemical splash goggles and face shield- Nitrile gloves (double-gloving recommended)- Chemical-resistant lab coat- Work in a certified chemical fume hood
Waste Disposal - Chemical splash goggles- Nitrile gloves- Chemical-resistant lab coat

Justification for PPE Selection:

  • Eye and Face Protection: Given that many quinoline derivatives can cause serious eye irritation, safety glasses are the minimum requirement for any handling.[1][6] For tasks with a higher risk of splashes, such as solution preparation and reactions, chemical splash goggles are necessary.[7][8] A face shield should be used in conjunction with goggles during large-scale operations or when a significant splash hazard exists.

  • Hand Protection: Nitrile gloves provide adequate protection against incidental contact. Due to the potential for skin absorption, as seen with quinoline, double-gloving is a best practice, especially during prolonged handling or when preparing solutions.[3][4] It is crucial to change gloves immediately if they become contaminated.

  • Body Protection: A standard lab coat is sufficient for low-volume handling. For larger quantities or tasks with a higher splash risk, a chemical-resistant lab coat or apron is recommended.[7]

  • Respiratory Protection: Handling solid this compound outside of a certified chemical fume hood can generate dust. In such cases, an N95 respirator is recommended to prevent inhalation of airborne particles.[8] For all other operations involving liquids or the potential for vapor generation, work must be conducted in a chemical fume hood to provide adequate ventilation.[9][10]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is crucial for minimizing exposure and environmental impact.

Safe Handling Workflow

The following diagram illustrates the key stages of safely handling this compound, from receipt to disposal.

SafeHandlingWorkflow Receiving Receiving and Unpacking Storage Secure and Ventilated Storage Receiving->Storage Inspect Container PreUse Pre-Use (Don PPE) Storage->PreUse Transport Safely Handling Weighing/Solution Prep (In Fume Hood) PreUse->Handling Verify Setup PostUse Post-Use (Decontaminate) Handling->PostUse Complete Work Disposal Waste Disposal PostUse->Disposal Segregate Waste

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

Protocol 1: Weighing and Aliquoting Solid this compound

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Don the appropriate PPE: safety goggles, double nitrile gloves, and a lab coat. If a fume hood is not available, an N95 respirator is mandatory.

    • Prepare a decontaminated work surface within the fume hood.

  • Procedure:

    • Carefully open the container of this compound inside the fume hood.

    • Use a clean, dedicated spatula to weigh the desired amount of solid onto a weigh boat.

    • Minimize the creation of dust.

    • Securely close the primary container.

  • Post-Procedure:

    • Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol).

    • Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste container.

    • Remove PPE in the correct order (gloves first), and wash hands thoroughly.

Protocol 2: Preparation of a Solution of this compound

  • Preparation:

    • All work must be performed in a certified chemical fume hood.

    • Don the appropriate PPE: chemical splash goggles, double nitrile gloves, and a chemical-resistant lab coat.

    • Have appropriate spill control materials readily available.

  • Procedure:

    • Weigh the required amount of this compound as described in Protocol 1.

    • In a suitable flask within the fume hood, add the desired solvent.

    • Slowly add the weighed solid to the solvent while stirring.

    • Ensure the container is sealed or covered to prevent vapor release.

  • Post-Procedure:

    • Decontaminate all glassware and equipment used.

    • Dispose of any contaminated materials in the appropriate chemical waste stream.

    • Remove PPE and wash hands thoroughly.

Disposal Plan

All waste containing this compound, including empty containers, contaminated gloves, and solutions, must be disposed of as hazardous chemical waste.[2][6] Follow your institution's specific guidelines for chemical waste disposal. Do not pour any solutions down the drain.

Emergency Procedures: Be Prepared

In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2]

  • Remove contaminated clothing.

  • Seek medical attention if irritation persists.[2]

In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][6]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.[6]

In Case of Inhalation:

  • Move the individual to fresh air.[2]

  • If breathing is difficult, provide oxygen.

  • Seek medical attention if symptoms persist.[2]

In Case of Ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Seek immediate medical attention.

By adhering to these guidelines, you are not only protecting yourself but also contributing to a culture of safety within your laboratory. Our team of application scientists is always available to provide further guidance and support for the safe and effective use of our products.

References

  • 2-Safety data sheet. (2023, March 28). Retrieved from [Link]

  • 8-Methylquinoline. PubChem. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: quinoline. (2019, April 11). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Quinoline for Synthesis. (n.d.). Loba Chemie. Retrieved from [Link]

  • Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). PubMed Central. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (n.d.). MDPI. Retrieved from [Link]

  • Personal Protective Equipment for Chemical Handling. (2026, January 12). Safelyio. Retrieved from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]

  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.